Product packaging for YM-750(Cat. No.:CAS No. 138046-43-2)

YM-750

Katalognummer: B180648
CAS-Nummer: 138046-43-2
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: FMLJREWZCZHGGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

YM-750, also known as this compound, is a useful research compound. Its molecular formula is C31H36N2O and its molecular weight is 452.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36N2O B180648 YM-750 CAS No. 138046-43-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJREWZCZHGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432731
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138046-43-2
Record name YM 750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Mechanism of Action of ORX750: A Selective Orexin Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA & London, UK - ORX750, an investigational compound developed by Centessa Pharmaceuticals, is a highly potent and selective oral agonist of the orexin receptor 2 (OX2R). Emerging preclinical and clinical data illuminate its mechanism of action, which centers on the targeted activation of the orexin signaling pathway, a critical regulator of wakefulness and arousal. This in-depth guide consolidates the current understanding of ORX750's pharmacological profile, supported by experimental data and methodologies.

ORX750 is designed to address the underlying pathophysiology of narcolepsy type 1 (NT1), a sleep disorder characterized by the loss of orexin-producing neurons. By mimicking the action of endogenous orexin peptides at the OX2R, ORX750 aims to restore wakefulness and mitigate the debilitating symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy.

Core Mechanism: Selective OX2R Agonism

ORX750 functions as a potent agonist at the human orexin receptor 2 (OX2R), with preclinical studies demonstrating an in vitro half-maximal effective concentration (EC50) of 0.11 nM.[1] A key feature of ORX750 is its remarkable selectivity for OX2R over the orexin receptor 1 (OX1R), with a selectivity ratio of approximately 9,800-fold.[1] This high selectivity is intended to maximize the therapeutic effects on wakefulness, which are primarily mediated by OX2R, while potentially minimizing off-target effects that might be associated with OX1R activation.

The binding of ORX750 to OX2R initiates a cascade of intracellular signaling events. Orexin receptors are G-protein coupled receptors (GPCRs), and their activation leads to the stimulation of various downstream pathways that ultimately result in neuronal excitation and the promotion of a wakeful state.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that characterize the pharmacological profile of ORX750 from both preclinical and clinical investigations.

ParameterValueAssay SystemReference
EC50 (hOX2R) 0.11 nMFLIPR assay in CHO cells expressing human OX2R[1]
EC50 (hOX1R) ~1100 nMFLIPR assay in CHO cells expressing human OX1R[1]
Selectivity ~9,800-fold for OX2RCalculated from EC50 values[1]
In vivo Efficacy Increased wake time at ≥0.1 mg/kgAtax and DTA mouse models of narcolepsy[1][2]
In vivo Efficacy Suppressed cataplexy at ≥0.1 mg/kgAtax and DTA mouse models of narcolepsy[1][2]

Table 1: Preclinical Pharmacology of ORX750

DoseMean Sleep Latency (MWT) vs. PlaceboKarolinska Sleepiness Scale (KSS) Improvement vs. PlaceboStudy PopulationReference
1.0 mg18 minutes vs. 10 minutes (p=0.04)Not reported as statistically significantAcutely sleep-deprived healthy volunteers[3]
2.5 mg32 minutes vs. 17 minutes (p=0.01)1.6-point improvement (p=0.03)Acutely sleep-deprived healthy volunteers[3]

Table 2: Phase 1 Clinical Trial Results of ORX750 in Healthy Volunteers

Signaling Pathways and Experimental Workflows

The mechanism of action of ORX750 can be visualized through its interaction with the orexin signaling pathway. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the workflow of a typical preclinical to clinical development path for a compound like ORX750.

orexin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ORX750 ORX750 OX2R OX2R ORX750->OX2R Binds and Activates G_protein G-protein (Gq/11, Gi/o) OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Leads to Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_increase->Neuronal_Excitation Promotes

Caption: Orexin Signaling Pathway Activated by ORX750

experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Assays (FLIPR, β-arrestin) selectivity Selectivity Profiling (OX1R vs. OX2R) in_vitro->selectivity in_vivo In Vivo Models (Narcoleptic Mice) pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd selectivity->in_vivo phase1 Phase 1 Trial (Healthy Volunteers) pk_pd->phase1 phase2 Phase 2 Trial (Narcolepsy Patients) phase1->phase2 phase3 Phase 3 Trial (Pivotal Studies) phase2->phase3 regulatory Regulatory Submission & Approval phase3->regulatory

Caption: Experimental Workflow for ORX750 Development

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of ORX750's mechanism of action.

In Vitro Potency and Selectivity: FLIPR Calcium Flux Assay

Objective: To determine the half-maximal effective concentration (EC50) of ORX750 at the human orexin 1 and 2 receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R) are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This allows the dye to enter the cells.

  • Compound Preparation: A serial dilution of ORX750 is prepared in a separate compound plate.

  • FLIPR Measurement: The cell plate and compound plate are placed into a Fluorescent Imaging Plate Reader (FLIPR). The instrument first measures the baseline fluorescence of the cells in each well. It then adds the various concentrations of ORX750 from the compound plate to the cell plate.

  • Data Acquisition: The FLIPR continuously monitors the fluorescence intensity in each well. An increase in intracellular calcium upon receptor activation by ORX750 leads to a significant increase in fluorescence.

  • Data Analysis: The peak fluorescence response at each concentration of ORX750 is measured. The data are then plotted as fluorescence intensity versus log[ORX750 concentration], and a sigmoidal dose-response curve is fitted to determine the EC50 value.

In Vivo Efficacy: Murine Models of Narcolepsy

Objective: To assess the wake-promoting and anti-cataplectic effects of ORX750 in animal models that mimic human narcolepsy.

Methodology:

  • Animal Models: Orexin/ataxin-3 transgenic mice or diphtheria toxin A (DTA) chain transgenic mice, which exhibit a progressive loss of orexin neurons and display narcolepsy-like symptoms (e.g., fragmented sleep-wake patterns, cataplexy-like episodes), are used.

  • Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalography (EEG) to monitor brain activity and electromyography (EMG) to monitor muscle tone.

  • Baseline Recording: After a recovery period, baseline sleep-wake patterns and cataplexy-like events are recorded for at least 24 hours.

  • Drug Administration: ORX750 is administered orally at various doses. A vehicle control is administered to a separate group of mice.

  • Post-Dosing Recording: EEG and EMG signals are continuously recorded for several hours post-dosing.

  • Data Analysis: The recorded EEG and EMG data are scored to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. The total time spent in wakefulness and the number and duration of cataplexy-like episodes (characterized by a sudden loss of muscle tone while the EEG indicates wakefulness) are quantified and compared between the ORX750-treated and vehicle-treated groups.

Clinical Assessment of Wakefulness: Maintenance of Wakefulness Test (MWT)

Objective: To objectively measure the ability of a subject to remain awake during the day.

Methodology:

  • Subject Preparation: Healthy volunteers are acutely sleep-deprived to induce a state of sleepiness.

  • Test Environment: The test is conducted in a quiet, dark, and comfortable room.

  • Procedure: The test consists of a series of trials (typically 4) conducted at 2-hour intervals. For each trial, the subject is asked to sit quietly in a chair and try to remain awake for a specified period (e.g., 40 minutes).

  • Polysomnography: The subject is monitored with polysomnography (including EEG, EOG, and EMG) to objectively determine sleep onset.

  • Data Analysis: The primary endpoint is the sleep latency, defined as the time from the start of the trial to the first epoch of sleep. The mean sleep latency across the trials is calculated and compared between the ORX750 and placebo treatment periods.

Subjective Assessment of Sleepiness: Karolinska Sleepiness Scale (KSS)

Objective: To measure a subject's subjective level of sleepiness at a specific time.

Methodology:

  • Administration: The KSS is a self-report questionnaire administered at regular intervals, often before each MWT trial.

  • Rating Scale: The scale ranges from 1 ("extremely alert") to 9 ("extremely sleepy, fighting sleep").

  • Instruction: The subject is asked to rate their level of sleepiness over the preceding few minutes.

  • Data Analysis: The numerical scores are recorded and the mean score is calculated for each treatment condition. The change in KSS score from baseline and the difference between ORX750 and placebo are statistically analyzed.

References

The Orexin 2 Receptor Agonist YM-750 (ORX750): A Deep Dive into its Signaling and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-750, also known as ORX750, is a potent and selective oral agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. The orexin system is a key regulator of wakefulness, and its dysfunction is implicated in sleep disorders like narcolepsy. ORX750 is currently in clinical development for the treatment of narcolepsy and other disorders characterized by excessive daytime sleepiness. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, summarizes key quantitative data from preclinical and clinical studies, and details the experimental methodologies used to characterize this promising therapeutic agent.

Core Signaling Pathway of this compound (ORX750)

This compound exerts its effects by mimicking the action of the endogenous neuropeptide orexin-A at the OX2R. Activation of OX2R initiates a cascade of intracellular signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the activation of diverse downstream effector pathways.

The primary signaling cascade initiated by this compound at the OX2R involves the activation of the Gq protein subtype. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC are key events that contribute to the excitatory effects of this compound on neurons.

Furthermore, OX2R activation can also couple to Gi and Gs proteins, which respectively inhibit or stimulate adenylyl cyclase, leading to a decrease or increase in cyclic AMP (cAMP) levels. The activation of these pathways can modulate the activity of various downstream targets, including mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in regulating gene expression and neuronal plasticity.

YM750_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YM750 This compound (ORX750) OX2R OX2R YM750->OX2R Binds to Gq Gq OX2R->Gq Activates Gi Gi OX2R->Gi Activates Gs Gs OX2R->Gs Activates PLC PLC Gq->PLC Activates AC_inhibited Adenylyl Cyclase Gi->AC_inhibited Inhibits AC_activated Adenylyl Cyclase Gs->AC_activated Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates MAPK MAPK (ERK1/2) Ca2_release->MAPK PKC->MAPK cAMP_increased->MAPK Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion MAPK->Neuronal_Excitation

Figure 1: Simplified signaling pathway of this compound (ORX750) via the Orexin 2 Receptor (OX2R).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (ORX750) from in vitro and in vivo studies.

In Vitro Pharmacology
ParameterValueSpeciesAssayReference
EC50 at hOX2R 0.11 nMHumanFLIPR Assay[1]
Selectivity (hOX1R/hOX2R) 9,800-foldHumanFLIPR Assay[1]
Preclinical In Vivo Efficacy (Mouse Models of Narcolepsy)
ModelDose (oral)EffectReference
Atax Mouse 0.3 mg/kgIncreased latency to sleep and cataplexy[2]
DTA Mouse 0.1 mg/kgMaximal (100%) wake time for at least 3 hours
Wild Type Mouse 1 mg/kgSignificantly increased wake time
Phase 1 Clinical Trial Data (Acutely Sleep-Deprived Healthy Volunteers)
DoseNMean Sleep Latency on MWT (minutes)Change from Placebo in Mean Sleep Latency (minutes)p-valueReference
1.0 mg 817.6 - 188.10.04[3][4]
2.5 mg 83215.20.01[3][4][5][6]
3.5 mg 1033.620.2<0.0001[3]
5.0 mg 837.922.6<0.0001[3]
DoseNChange from Placebo in Mean KSS Scorep-valueReference
2.5 mg 8-1.6 points0.03[1]

Detailed Experimental Protocols

In Vitro Potency and Selectivity: FLIPR Calcium Mobilization Assay

A Fluorescent Imaging Plate Reader (FLIPR) assay is a common method to determine the potency of compounds that act on Gq-coupled receptors by measuring changes in intracellular calcium.

Objective: To determine the EC50 of this compound at the human orexin 2 receptor (hOX2R) and its selectivity over the human orexin 1 receptor (hOX1R).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either recombinant hOX1R or hOX2R are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • FLIPR Measurement: The microplate is placed in the FLIPR instrument. The baseline fluorescence is measured before the addition of this compound. The compound is then added to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.

  • Data Analysis: The peak fluorescence response is plotted against the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

FLIPR_Assay_Workflow cluster_prep Preparation cluster_execution Execution & Analysis Cell_Culture Culture CHO cells expressing hOX1R or hOX2R Cell_Plating Seed cells into 384-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading FLIPR_Reading Measure fluorescence in FLIPR instrument Dye_Loading->FLIPR_Reading Compound_Prep Prepare serial dilutions of this compound Compound_Prep->FLIPR_Reading Data_Analysis Analyze dose-response and calculate EC50 FLIPR_Reading->Data_Analysis

Figure 2: Workflow for the FLIPR Calcium Mobilization Assay.

Clinical Efficacy: Maintenance of Wakefulness Test (MWT)

The MWT is a standard clinical assessment used to measure an individual's ability to stay awake in a sleep-inducing environment.

Objective: To assess the wake-promoting effects of this compound in acutely sleep-deprived healthy volunteers.

Methodology:

  • Participant Preparation: Healthy volunteers are subjected to a period of acute sleep deprivation.

  • Test Environment: The test is conducted in a quiet, dimly lit room.

  • Procedure: The MWT consists of a series of trials (typically four) conducted at 2-hour intervals. During each trial, the participant is instructed to sit quietly and try to remain awake for a set period (e.g., 40 minutes).

  • Data Acquisition: Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to objectively determine when sleep occurs.

  • Sleep Latency: The time from the start of the trial to the first epoch of sleep is measured as the sleep latency.

  • Data Analysis: The mean sleep latency across all trials is calculated for each treatment condition (this compound and placebo).

MWT_Protocol cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Sleep_Deprivation Acute Sleep Deprivation of Healthy Volunteers Trial_1 Trial 1 (40 min) Sleep_Deprivation->Trial_1 Test_Environment Quiet, Dimly Lit Room Test_Environment->Trial_1 Trial_2 Trial 2 (40 min) Trial_1->Trial_2 2-hour interval PSG_Monitoring Polysomnography Monitoring Trial_3 Trial 3 (40 min) Trial_2->Trial_3 2-hour interval Trial_4 Trial 4 (40 min) Trial_3->Trial_4 2-hour interval Measure_Latency Measure Sleep Latency for each trial PSG_Monitoring->Measure_Latency Calculate_Mean Calculate Mean Sleep Latency across all trials Measure_Latency->Calculate_Mean

Figure 3: Protocol for the Maintenance of Wakefulness Test (MWT).

Conclusion

This compound (ORX750) is a potent and selective OX2R agonist that demonstrates significant wake-promoting effects in both preclinical models and human clinical trials. Its mechanism of action, centered on the activation of the orexin 2 receptor and its downstream signaling pathways, offers a targeted approach to treating disorders of hypersomnolence. The quantitative data presented in this guide underscore its potential as a best-in-class therapeutic agent. Further clinical development will be crucial in fully elucidating the therapeutic profile of this compound and its role in the management of narcolepsy and other sleep-wake disorders.

References

The Discovery, Preclinical Development, and Clinical Emergence of ORX750: A Novel Orexin Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ORX750, a potent and selective orexin receptor 2 (OX2R) agonist, is a promising therapeutic candidate for treating sleep-wake disorders, including narcolepsy and idiopathic hypersomnia. Developed by Centessa Pharmaceuticals, this investigational compound has demonstrated significant wake-promoting effects in both preclinical models and early-stage clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of ORX750, intended to serve as a resource for researchers, scientists, and drug development professionals in the field of sleep medicine and neuroscience.

Introduction: The Orexin System and the Rationale for OX2R Agonism

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), plays a pivotal role in regulating wakefulness, arousal, and other physiological processes. A deficiency in orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. Consequently, agonism of orexin receptors presents a rational therapeutic strategy to restore wakefulness in these patients. ORX750 is a novel, orally bioavailable small molecule designed to selectively activate OX2R, a key receptor in the promotion and maintenance of wakefulness.

Discovery and Synthesis of ORX750

The discovery of ORX750 was guided by a structure-based drug design approach, leveraging high-resolution crystallography and cryo-electron microscopy to inform the rational design of a potent and selective OX2R agonist. While the specific chemical structure and detailed synthesis of ORX750 are proprietary to Centessa Pharmaceuticals, the general approach to synthesizing selective OX2R agonists has been described in the scientific literature.

A representative synthetic scheme for a class of biphenylcarboxamide-based OX2R agonists is presented below. This multi-step synthesis typically involves the formation of a central biphenyl core, followed by the introduction of key functional groups to achieve the desired potency and selectivity for the OX2R.

Representative Synthesis of a Biphenylcarboxamide OX2R Agonist:

G cluster_starting Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product A Substituted Boronic Acid C Suzuki Coupling A->C B Substituted Aryl Halide B->C D Functional Group Interconversion C->D Formation of Biphenyl Core E Amide Coupling D->E Modification of Substituents F Biphenylcarboxamide OX2R Agonist E->F Final Assembly

Caption: A generalized synthetic workflow for biphenylcarboxamide OX2R agonists.

Mechanism of Action and Signaling Pathway

ORX750 is a selective agonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor predominantly expressed in brain regions associated with wakefulness. Upon binding to OX2R, ORX750 mimics the action of the endogenous orexin neuropeptides, initiating a downstream signaling cascade that ultimately leads to neuronal excitation and the promotion of a wakeful state.

The activation of OX2R by an agonist like ORX750 primarily couples to Gq/11 and Gi/o proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events contribute to the depolarization of the neuron and increased neuronal firing. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ORX750 ORX750 OX2R OX2R ORX750->OX2R Binds Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Simplified Orexin Receptor 2 (OX2R) signaling pathway activated by ORX750.

Preclinical Development

The preclinical evaluation of ORX750 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in animal models of narcolepsy.

In Vitro Characterization

The potency and selectivity of ORX750 were assessed using in vitro functional assays.

ParameterValueAssay
EC50 at human OX2R 0.11 nMFLIPR Assay
Selectivity over human OX1R >9,800-foldFLIPR Assay

Table 1: In Vitro Potency and Selectivity of ORX750

In Vivo Efficacy in Narcolepsy Mouse Models

The wake-promoting and anti-cataplectic effects of ORX750 were evaluated in established mouse models of narcolepsy, including the Diphtheria Toxin A (DTA) and Ataxin-3 (Atax) models, which mimic the orexin neuron loss seen in human narcolepsy.

ModelDose (oral)Effect on WakefulnessEffect on Cataplexy
DTA Mouse 0.1 mg/kgMaximized wake timeSuppressed cataplexy
Atax Mouse 0.1 mg/kgMaximized wake timeSuppressed cataplexy
Wild-Type Mouse 1 mg/kgIncreased wake timeNot applicable

Table 2: In Vivo Efficacy of ORX750 in Mouse Models

Clinical Development

ORX750 has progressed into clinical development, with a Phase 1 study completed in healthy volunteers and a Phase 2 study initiated in patients with narcolepsy and idiopathic hypersomnia.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose Phase 1 trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ORX750 in healthy adult volunteers. A proof-of-concept arm was included to assess the wake-promoting effects in acutely sleep-deprived subjects.

DoseMean Sleep Latency (MWT)Change from Placebo (MWT)Karolinska Sleepiness Scale (KSS)
1.0 mg 18 minutes+8 minutesNot reported
2.5 mg 32 minutes+15 minutesStatistically significant improvement
5.0 mg 37.9 minutes+22.6 minutesStatistically significant improvement

Table 3: Key Pharmacodynamic Results from the Phase 1 Trial of ORX750 in Acutely Sleep-Deprived Healthy Volunteers

The pharmacokinetic profile of ORX750 was consistent with once-daily dosing. The compound was generally well-tolerated, with no serious adverse events reported.

Experimental Protocols

In Vitro FLIPR Assay for OX2R Agonist Activity

The following provides a general protocol for assessing OX2R agonist activity using a Fluorometric Imaging Plate Reader (FLIPR) assay, a common method for measuring intracellular calcium mobilization.

G A 1. Cell Culture: - Plate CHO or HEK293 cells stably expressing human OX2R. - Incubate overnight. B 2. Dye Loading: - Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). - Incubate for 1 hour. A->B C 3. Compound Addition: - Prepare serial dilutions of ORX750. - Add compound to the cell plate using the FLIPR instrument. B->C D 4. Data Acquisition: - Measure fluorescence intensity changes over time. - An increase in fluorescence indicates a rise in intracellular calcium. C->D E 5. Data Analysis: - Plot dose-response curves. - Calculate EC50 values. D->E

Caption: A generalized workflow for the FLIPR assay to determine OX2R agonist activity.

In Vivo Narcolepsy Mouse Model Protocol

This outlines a general procedure for evaluating the efficacy of a compound in a transgenic mouse model of narcolepsy.

G A 1. Animal Model: - Utilize DTA or Atax transgenic mice with depleted orexin neurons. - Implant EEG/EMG electrodes for sleep stage recording. B 2. Drug Administration: - Administer ORX750 or vehicle orally at a specific time of day. A->B C 3. Data Recording: - Continuously record EEG and EMG signals for 24 hours post-dosing. B->C D 4. Sleep Scoring: - Manually or automatically score the EEG/EMG data into wake, NREM, and REM sleep stages. - Identify cataplectic episodes. C->D E 5. Data Analysis: - Quantify time spent in each sleep/wake state. - Analyze the frequency and duration of cataplectic attacks. D->E

Caption: A typical experimental workflow for assessing a compound's efficacy in a mouse model of narcolepsy.

Maintenance of Wakefulness Test (MWT) Protocol

The MWT is a standard clinical assessment of the ability to remain awake.

G A 1. Subject Preparation: - Subject is placed in a quiet, dimly lit room. - EEG and EOG electrodes are applied to monitor sleep. B 2. Test Instructions: - The subject is instructed to sit quietly and try to remain awake without using any extraordinary measures. A->B C 3. Test Trials: - The test consists of four 40-minute trials, separated by 2-hour intervals. B->C D 4. Endpoint: - A trial is terminated if the subject falls asleep or after 40 minutes if no sleep occurs. C->D E 5. Data Analysis: - The primary endpoint is the mean sleep latency across the four trials. D->E

Caption: A standard protocol for the Maintenance of Wakefulness Test (MWT).

Conclusion and Future Directions

ORX750 has emerged as a promising, potent, and selective OX2R agonist with a compelling preclinical and early clinical profile. The data generated to date support its potential as a novel therapeutic for narcolepsy and other disorders of hypersomnolence. The ongoing Phase 2 clinical trial will provide further insights into the efficacy and safety of ORX750 in patient populations. Future research will likely focus on long-term safety, optimal dosing in different patient subgroups, and the potential for combination therapies. The continued development of ORX750 represents a significant advancement in the field of sleep medicine and offers hope for patients with debilitating sleep-wake disorders.

An In-Depth Technical Guide to Saruparib (AZD5305): A Next-Generation Selective PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on "YM-750" as a selective PARP1 inhibitor did not yield a matching compound with this designation and function. The chemical entity identified as this compound (CAS 138046-43-2) is not a known PARP1 inhibitor. Therefore, this guide focuses on a well-characterized, potent, and highly selective PARP1 inhibitor, Saruparib (AZD5305) , to fulfill the core requirements of the request for a technical whitepaper on a selective PARP1 inhibitor for a scientific audience.

Introduction

Saruparib (AZD5305) is an investigational, orally bioavailable, next-generation small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] It is designed for high potency and selectivity for PARP1 over PARP2 and other PARP family members.[2][3] The primary mechanism of action of PARP inhibitors is based on the concept of synthetic lethality, where the inhibition of PARP-mediated DNA repair is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2.[4][5] By selectively targeting PARP1, Saruparib aims to enhance the therapeutic window and improve upon the safety profile of first-generation, dual PARP1/PARP2 inhibitors, potentially reducing hematological toxicities.[6][7] This document provides a comprehensive overview of the chemical structure, properties, pharmacology, and preclinical data for Saruparib.

Chemical Structure and Properties

Saruparib is a complex heterocyclic molecule with the following key identifiers and properties.

Table 1: Chemical and Physical Properties of Saruparib (AZD5305)
PropertyValueReference(s)
IUPAC Name 5-[4-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide[8]
CAS Number 2589531-76-8[8]
Molecular Formula C₂₂H₂₆N₆O₂[8]
Molecular Weight 406.49 g/mol [8]
Appearance Solid powder[4]
Solubility Soluble in DMSO (e.g., 16 mg/mL)[9]

Pharmacology and Mechanism of Action

Saruparib exerts its anti-cancer effects through a dual mechanism involving the catalytic inhibition of PARP1 and the trapping of PARP1 on DNA.

Selective PARP1 Inhibition and PARP Trapping

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8] When PARP1 is inhibited in cells with deficient homologous recombination repair (HRR), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death—a classic example of synthetic lethality.[10][11]

Saruparib is a highly potent and selective inhibitor of PARP1.[3] In addition to inhibiting the catalytic activity of PARP1, Saruparib also "traps" the PARP1 enzyme on the DNA at the site of a single-strand break.[3][12] This PARP1-DNA complex is a physical impediment to DNA replication and is considered a more cytotoxic lesion than the unrepaired SSB alone.[10] The high selectivity of Saruparib for PARP1 over PARP2 is a key differentiating feature, as PARP2 has been implicated in hematopoietic stem cell survival, and its inhibition may contribute to the hematological toxicity observed with first-generation dual PARP1/2 inhibitors.[12]

Table 2: In Vitro Inhibitory Activity of Saruparib (AZD5305)
Target/AssayIC₅₀Reference(s)
PARP1 (enzymatic) 3 nM[3][13]
PARP2 (enzymatic) 1400 nM[3]
PARP1 Selectivity (enzymatic) >450-fold[3]
PARylation Inhibition (A549 cells) 2.3 nM[3]
PARP1 Trapping (A549 cells) Potent at low nM concentrations[12][14]
PARP2 Trapping (A549 cells) Not observed[12][14]
Signaling Pathway of PARP1 Inhibition and Synthetic Lethality

The therapeutic rationale for Saruparib is centered on the synthetic lethal interaction with HRR deficiency. The following diagram illustrates this pathway.

PARP1_Inhibition_Pathway Signaling Pathway of PARP1 Inhibition and Synthetic Lethality cluster_dna_damage DNA Damage cluster_parp1_pathway PARP1-mediated Repair (BER) cluster_replication DNA Replication cluster_hrr_pathway Homologous Recombination Repair (HRR) cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 PARylation Auto-PARylation & Recruitment of Repair Factors PARP1->PARylation PARP1_Trapping PARP1 Trapping PARP1->PARP1_Trapping SSB_Repair SSB Repair PARylation->SSB_Repair DNA_Integrity Genomic Integrity SSB_Repair->DNA_Integrity Restored Saruparib Saruparib (AZD5305) Saruparib->PARP1 Inhibition Replication_Fork Replication Fork PARP1_Trapping->Replication_Fork Stalls DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork->DSB_Formation BRCA1_2 BRCA1/2, PALB2, etc. DSB_Formation->BRCA1_2 HRR_Repair HRR-mediated DSB Repair BRCA1_2->HRR_Repair Genomic_Instability Genomic Instability BRCA1_2->Genomic_Instability If Deficient HRR_Repair->DNA_Integrity Apoptosis Apoptosis / Cell Death Genomic_Instability->Apoptosis

Figure 1: PARP1 Inhibition and Synthetic Lethality Pathway.

Preclinical Efficacy

Saruparib has demonstrated potent and selective anti-proliferative activity in preclinical models, particularly those with deficiencies in the HRR pathway.

In Vitro Cellular Activity

In cellular assays, Saruparib shows marked selectivity for cancer cells with BRCA mutations or other HRR defects.

Table 3: Anti-proliferative Activity of Saruparib (AZD5305) in Cell Lines
Cell LineGenotypeIC₅₀ (antiproliferative)Reference(s)
DLD-1BRCA2 wild-type>10 µM[13]
DLD-1BRCA2 -/-Single-digit nM range[13]
Various BRCA mutant cellsBRCA1/2 mutantSingle-digit nM[14]
Isogenic BRCA wild-type cellsBRCA1/2 wild-typeDouble-digit µM[14]
In Vivo Efficacy

In vivo studies using xenograft and patient-derived xenograft (PDX) models have shown robust and durable anti-tumor activity of Saruparib.

Table 4: In Vivo Efficacy of Saruparib (AZD5305)
ModelTreatmentOutcomeReference(s)
MDA-MB-436 (BRCA1 mutant TNBC xenograft)≥0.1 mg/kg dailyProfound tumor regressions (≥90%)[12]
DLD-1 (BRCA2 -/- xenograft)Not specifiedRobust and durable efficacy[12]
BRCA1/2-associated PDX modelsSaruparibSuperior antitumor activity vs. Olaparib (75% vs. 37% complete response rate)[15][16]
BRCA1/2-associated PDX modelsSaruparibSignificantly longer median progression-free survival vs. Olaparib (>386 days vs. 90 days)[15][16]

Pharmacokinetics

Pharmacokinetic studies in preclinical models have demonstrated that Saruparib has excellent oral bioavailability and a favorable pharmacokinetic profile, allowing for sustained target engagement.[2] Clinical data from the PETRA study (NCT04644068) indicated a dose-proportional increase in exposure and an optimal pharmacological profile with no food interactions.[17]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize Saruparib.

PARP Trapping Assay (Immunofluorescence-based)

This assay quantifies the ability of an inhibitor to trap PARP1 on chromatin.

PARP_Trapping_Workflow Experimental Workflow: PARP Trapping Assay Cell_Culture 1. Culture cells (e.g., A549) in microplates Compound_Treatment 2. Treat with Saruparib (dose-response) Cell_Culture->Compound_Treatment Pre_extraction 3. In situ cell pre-extraction to remove soluble proteins Compound_Treatment->Pre_extraction Fixation_Perm 4. Fix and permeabilize cells Pre_extraction->Fixation_Perm Immunostaining 5. Incubate with primary antibody (anti-PARP1) Fixation_Perm->Immunostaining Secondary_Ab 6. Incubate with fluorescent secondary antibody Immunostaining->Secondary_Ab Imaging 7. High-content imaging and fluorescence quantification Secondary_Ab->Imaging Analysis 8. Analyze nuclear fluorescence intensity to quantify trapped PARP1 Imaging->Analysis

Figure 2: Workflow for Immunofluorescence-based PARP Trapping Assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549) in a suitable multi-well plate and allow them to adhere.

  • Compound Incubation: Treat cells with a range of concentrations of Saruparib or other PARP inhibitors for a defined period.

  • Pre-extraction: Wash cells with a buffer containing a mild detergent to remove soluble, non-chromatin-bound proteins.

  • Fixation and Permeabilization: Fix the remaining cellular structures with a crosslinking agent like paraformaldehyde, followed by permeabilization to allow antibody access to the nucleus.

  • Immunostaining: Incubate with a primary antibody specific for PARP1.

  • Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the nuclear fluorescence intensity, which is proportional to the amount of chromatin-bound (trapped) PARP1.[12]

Cell Viability Assay

This assay determines the anti-proliferative effect of Saruparib.

Methodology (based on a 7-day incubation):

  • Cell Seeding: Seed HRR-deficient (e.g., DLD-1 BRCA2 -/-) and HRR-proficient (e.g., DLD-1 wild-type) cells into 384-well plates.[13]

  • Compound Addition: Add Saruparib across a range of concentrations.

  • Incubation: Incubate the plates for 7 days at 37°C and 5% CO₂.[13]

  • Viability Assessment: On day 8, add a viability reagent (e.g., a fluorescent dye that stains dead cells like Sytox Green, or a metabolic indicator like resazurin) and a permeabilizing agent to determine the total cell number.[13]

  • Data Acquisition: Read the plate on a high-content imager or plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC₅₀ value.

In Vivo Xenograft/PDX Efficacy Study

This protocol assesses the anti-tumor activity of Saruparib in a living organism.

InVivo_Efficacy_Workflow Experimental Workflow: In Vivo Efficacy Study Tumor_Implantation 1. Implant tumor cells/fragments (e.g., MDA-MB-436) into mice Tumor_Growth 2. Allow tumors to grow to a predefined size (e.g., 100-300 mm³) Tumor_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups (Vehicle, Saruparib, etc.) Tumor_Growth->Randomization Dosing 4. Administer compound (e.g., daily oral gavage) for the study duration Randomization->Dosing Monitoring 5. Monitor tumor volume, body weight, and animal health regularly Dosing->Monitoring Endpoint 6. Continue until endpoint (e.g., tumor progression, study duration) Monitoring->Endpoint Data_Analysis 7. Analyze tumor growth inhibition, regressions, and survival Endpoint->Data_Analysis

Figure 3: Workflow for In Vivo Xenograft/PDX Efficacy Study.

Methodology:

  • Model Establishment: Implant human cancer cells (xenograft) or patient-derived tumor fragments (PDX) subcutaneously into immunocompromised mice.[12]

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-300 mm³), randomize the animals into different treatment cohorts.[12]

  • Compound Administration: Administer Saruparib, a vehicle control, and any comparator compounds (e.g., olaparib) daily via oral gavage at specified doses.[12]

  • Monitoring: Measure tumor dimensions and animal body weight regularly (e.g., twice weekly).

  • Endpoint: The study concludes when tumors reach a predetermined maximum size or after a set duration.

  • Data Analysis: Analyze parameters such as tumor growth inhibition (TGI), tumor regression, and time to progression.[12]

Conclusion

Saruparib (AZD5305) is a next-generation, highly potent, and selective PARP1 inhibitor that also functions as a potent PARP1 trapper. Its high selectivity for PARP1 over PARP2 offers the potential for an improved therapeutic index and reduced hematological toxicity compared to first-generation dual PARP inhibitors. Preclinical data robustly support its potent anti-tumor efficacy in models with homologous recombination repair deficiencies, demonstrating superior activity in some instances to established PARP inhibitors. Ongoing clinical trials will further elucidate the safety and efficacy of Saruparib as a promising targeted therapy for patients with BRCA-mutated and other HRR-deficient cancers.

References

YM-750 (CAS: 138046-43-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Potent ACAT Inhibitor for Drug Development Professionals

Core Compound: YM-750 CAS Number: 138046-43-2 Molecular Formula: C₃₁H₃₆N₂O Mechanism of Action: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitor

This technical guide provides a comprehensive overview of this compound, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its mechanism of action, experimental applications, and quantitative data.

Introduction

This compound is a small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.[1][2][3] By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT plays a crucial role in cellular cholesterol homeostasis and is implicated in the pathogenesis of atherosclerosis.[1][2][3] this compound has demonstrated significant hypocholesterolemic and anti-atherosclerotic properties in preclinical studies, making it a compound of interest for the development of novel therapies for cardiovascular diseases.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available research.

ParameterValueSpecies/SystemReference
IC₅₀ (ACAT inhibition) 0.18 µMNot specified[1][3]
In Vivo Efficacy
Plasma Cholesterol ReductionDose-dependentAnimal models[1]
Atherosclerotic Lesion ReductionSignificantAnimal models[1]

Signaling Pathway of ACAT Inhibition in Macrophages

The primary mechanism by which this compound is thought to exert its anti-atherosclerotic effects is through the inhibition of ACAT1 in macrophages. In the arterial intima, macrophages take up modified low-density lipoprotein (LDL), leading to an accumulation of intracellular free cholesterol. ACAT1 esterifies this excess cholesterol into cholesteryl esters, which are then stored in lipid droplets, leading to the formation of "foam cells," a hallmark of atherosclerotic plaques. By inhibiting ACAT1, this compound prevents the formation of these cholesteryl esters, thereby reducing foam cell formation and the progression of atherosclerosis.

Below is a diagram illustrating the signaling pathway of macrophage foam cell formation and the point of intervention for this compound.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm oxLDL Oxidized LDL SR Scavenger Receptors (CD36, SR-A) oxLDL->SR Uptake FreeCholesterol Free Cholesterol SR->FreeCholesterol ACAT1 ACAT1 FreeCholesterol->ACAT1 Substrate CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Esterification YM750 This compound YM750->ACAT1 Inhibition LipidDroplets Lipid Droplets (Foam Cell Formation) CholesterylEsters->LipidDroplets

Caption: this compound inhibits ACAT1 in macrophages, blocking cholesterol esterification.

Experimental Protocols

This section details the methodologies for key experiments involving this compound, based on published literature.

In Vitro ACAT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ACAT activity.

Methodology:

  • Enzyme Source: Microsomes are prepared from a suitable source, such as rat liver or cultured cells (e.g., THP-1 macrophages).

  • Substrate: [¹⁴C]-oleoyl-CoA is used as the radiolabeled substrate.

  • Assay Buffer: A suitable buffer (e.g., phosphate buffer, pH 7.4) containing bovine serum albumin (BSA) is used.

  • Procedure: a. Microsomal protein is pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time at 37°C. b. The reaction is initiated by the addition of [¹⁴C]-oleoyl-CoA. c. The reaction is allowed to proceed for a defined period and then stopped by the addition of a quenching solution (e.g., isopropanol/heptane). d. The formed [¹⁴C]-cholesteryl oleate is extracted and separated from the unreacted substrate using thin-layer chromatography (TLC). e. The radioactivity of the cholesteryl ester spot is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Anti-Atherosclerotic Efficacy in Animal Models

Objective: To evaluate the effect of this compound on the development of atherosclerotic lesions in a relevant animal model.

Methodology:

  • Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice or LDL receptor-deficient (LDLR⁻/⁻) mice are commonly used models of atherosclerosis.

  • Diet: Animals are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.

  • Drug Administration: this compound is administered orally (e.g., by gavage or mixed in the diet) at various doses for a specified duration (e.g., 8-12 weeks). A control group receives the vehicle.

  • Outcome Measures: a. Plasma Lipid Profile: Blood samples are collected at baseline and at the end of the study to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. b. Atherosclerotic Lesion Analysis: i. At the end of the treatment period, animals are euthanized, and the aorta is dissected. ii. The extent of atherosclerotic lesions in the aortic root is quantified by staining with Oil Red O and morphometric analysis. iii. The total lesion area in the entire aorta can be assessed by en face analysis after staining with Sudan IV.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment groups with the control group.

Macrophage Foam Cell Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of foam cells from macrophages in vitro.

Methodology:

  • Cell Line: The human monocytic cell line THP-1 is a commonly used model.[4][5][6]

  • Differentiation: THP-1 monocytes are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Foam Cell Induction: Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) or acetylated LDL (ac-LDL) to induce lipid accumulation and foam cell formation.

  • Treatment: Cells are co-incubated with the lipid source and varying concentrations of this compound or vehicle control.

  • Assessment of Lipid Accumulation: a. Oil Red O Staining: Cells are fixed and stained with Oil Red O, which specifically stains neutral lipids (cholesteryl esters and triglycerides). The extent of staining is visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance. b. Cholesterol Measurement: Cellular cholesterol content (free and esterified) can be quantified using enzymatic assays or high-performance liquid chromatography (HPLC).

  • Data Analysis: The effect of this compound on lipid accumulation is expressed as a percentage of the control (vehicle-treated) cells.

Conclusion

This compound is a potent ACAT inhibitor with demonstrated anti-atherosclerotic and hypocholesterolemic effects in preclinical models. Its mechanism of action, centered on the inhibition of cholesteryl ester formation in macrophages, makes it a compelling candidate for further investigation in the context of cardiovascular disease. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety and efficacy in clinical settings.

References

Unveiling YM-254890: A Technical Guide to a Potent Gαq/11 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

It is highly probable that the query "YM-750" was a typographical error and the intended subject was the well-researched Gαq/11 inhibitor, YM-254890. This guide will focus on YM-254890, a potent and selective tool compound for studying G protein-coupled receptor (GPCR) signaling pathways.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with YM-254890. It consolidates key research findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the compound's mechanism of action and experimental applications.

Core Compound Profile

Compound Name YM-254890
Chemical Class Cyclic depsipeptide
Primary Target Gαq and Gα11 subunits of heterotrimeric G proteins
Mechanism of Action Prevents the exchange of GDP for GTP on the Gαq/11 subunit, thereby locking it in an inactive state.[1][2]
Source Isolated from the culture broth of Chromobacterium sp. QS3666.[3]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of YM-254890 across various cellular assays and signaling readouts. These values highlight the compound's potency and selectivity.

Table 1: Inhibition of Gαq/11-Mediated Calcium Mobilization

Cell LineReceptorAgonistIC50 (nM)Reference
Human Coronary Artery Endothelial Cells (HCAEC)Endogenous P2Y2 ReceptorUTP (100 µM)3[3]
C6-15 cellsHuman P2Y1 Receptor2MeSADP31[4]
CHO cellsM1 ReceptorCarbachol95[4]

Table 2: Inhibition of Platelet Aggregation

Platelet SourceAgonistIC50 (µM)Reference
Human platelet-rich plasmaADP (2 µM)0.37[4]
Human platelet-rich plasmaADP (5 µM)0.39[4]
Human platelet-rich plasmaADP (20 µM)0.51[4]

Table 3: Inhibition of ERK1/2 Phosphorylation

Cell LineReceptor ClassEstimated IC50 (nM)Reference
HCAECGq-coupled~1-2[3]
HCAECGs-coupled~1-2[3]
HCAECGi/o-coupled27[3]

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in YM-254890 research, providing a practical guide for reproducing these studies.

Intracellular Calcium Mobilization Assay

Objective: To measure the inhibitory effect of YM-254890 on Gαq/11-mediated increases in intracellular calcium concentration.

Methodology:

  • Cell Culture: Human Coronary Artery Endothelial Cells (HCAEC) are cultured in EBM-2 medium supplemented with growth factors and 5% FBS.[5] Cells are typically used between the third and eighth passages.[5]

  • Cell Preparation: Cells are seeded in appropriate culture plates and grown to a suitable confluency. Prior to the assay, cells are starved overnight.[5]

  • Inhibitor Pre-treatment: Cells are pre-treated with the desired concentration of YM-254890 (e.g., 30 nM) or vehicle control for a specified duration (e.g., 40 minutes).[3]

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Agonist Stimulation: Baseline fluorescence is recorded before the addition of a Gαq/11-coupled receptor agonist (e.g., 100 µM UTP or ATP).[3]

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a suitable plate reader or microscope.

  • Data Analysis: The peak calcium response in YM-254890-treated cells is compared to the vehicle-treated control to determine the percentage of inhibition. IC50 values are calculated from a dose-response curve.[3]

cAMP Accumulation Assay

Objective: To assess the effect of YM-254890 on Gs- and Gi/o-mediated modulation of cyclic AMP levels.

Methodology:

  • Cell Culture and Preparation: HCAEC are cultured and prepared as described for the calcium mobilization assay.

  • Inhibitor Pre-treatment: Cells are pre-treated with YM-254890 or vehicle.

  • Stimulation:

    • Gs Pathway: To measure the inhibition of Gs-mediated cAMP production, cells are stimulated with a Gs-coupled receptor agonist (e.g., an adenosine A2 receptor agonist).[3]

    • Gi/o Pathway: To assess the effect on Gi/o-mediated inhibition of cAMP production, cells are first treated with an adenylyl cyclase activator like forskolin, followed by a Gi/o-coupled receptor agonist (e.g., SDF-1α for CXCR4).[3]

  • Cell Lysis and cAMP Measurement: After stimulation, the reaction is stopped, and cells are lysed. The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit.[3]

  • Data Normalization and Analysis: cAMP levels are normalized to the total protein content of each sample. The effect of YM-254890 is determined by comparing the cAMP levels in treated versus untreated cells.

In Vitro [³⁵S]GTPγS Binding Assay

Objective: To directly measure the effect of YM-254890 on the binding of GTPγS to Gα subunits in isolated cell membranes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells expressing the receptor of interest (e.g., P2Y1 or M1 for Gq).[3]

  • Assay Components: The assay mixture contains prepared cell membranes, GDP, the agonist for the receptor of interest, and [³⁵S]GTPγS.

  • Inhibitor Addition: YM-254890 is added at various concentrations to the assay mixture.

  • Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to the Gα subunits.

  • Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Analysis: The specific binding in the presence of YM-254890 is compared to the control to determine the inhibitory effect.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of YM-254890 and a typical experimental workflow for its characterization.

Gq_Signaling_Pathway cluster_receptor GPCR Activation cluster_gprotein G Protein Cycle cluster_downstream Downstream Signaling GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change Agonist Agonist Agonist->GPCR_inactive Binds Gq_inactive Gαq-GDP (Inactive) GPCR_active->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange Gq_active->Gq_inactive GTP Hydrolysis PLC Phospholipase C (PLC) Gq_active->PLC Activates YM254890 YM-254890 YM254890->Gq_inactive Binds and Stabilizes PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: Mechanism of action of YM-254890 on the Gαq signaling pathway.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Culture (e.g., HCAEC) pretreatment Pre-treatment with YM-254890 (various concentrations) start->pretreatment agonist_stimulation Agonist Stimulation (Gq, Gs, or Gi-coupled receptor) pretreatment->agonist_stimulation calcium_assay Calcium Mobilization Assay (Fura-2 AM) agonist_stimulation->calcium_assay camp_assay cAMP Accumulation Assay (EIA) agonist_stimulation->camp_assay erk_assay ERK1/2 Phosphorylation Assay (Western Blot / ELISA) agonist_stimulation->erk_assay data_analysis Data Analysis (IC50 determination) calcium_assay->data_analysis camp_assay->data_analysis erk_assay->data_analysis conclusion Conclusion on Potency and Selectivity data_analysis->conclusion

Caption: A typical experimental workflow to characterize the effects of YM-254890.

References

The Unseen Target: A Technical Guide to the Identification and Validation of YM155 as a Survivin Suppressant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of YM155 (Sepantronium Bromide), a potent small-molecule suppressor of the anti-apoptotic protein survivin. Initially misidentified in some contexts as YM-750, YM155 has emerged as a significant investigational anti-cancer agent due to its targeted mechanism of action. This document details the preclinical and clinical evidence supporting survivin as the primary target of YM155, outlines the experimental methodologies used for its validation, and presents key quantitative data in a structured format for ease of reference.

Executive Summary

YM155 is a novel imidazolium-based compound that has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models.[1][2] Its primary mechanism of action is the suppression of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers and is associated with a poor prognosis.[3][4] YM155 has been shown to downregulate survivin at both the mRNA and protein levels, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3] While initially believed to act as a direct transcriptional repressor of the survivin gene (BIRC5), recent evidence suggests a more complex mechanism involving the generation of reactive oxygen species (ROS) and the modulation of upstream signaling pathways.[5][6] This guide will synthesize the available data to provide a comprehensive overview of the target identification and validation of YM155.

Target Identification: Survivin as the Key Player

Survivin, encoded by the BIRC5 gene, is a bifunctional protein involved in both the inhibition of apoptosis and the regulation of mitosis. Its expression is highly restricted in normal adult tissues but is significantly upregulated in a broad spectrum of human malignancies. This differential expression profile makes survivin an attractive target for cancer therapy.

The identification of YM155 as a survivin suppressant originated from a high-throughput screening of a chemical library using a reporter assay for the survivin gene promoter.[7] This initial finding was followed by extensive preclinical studies to validate survivin as the primary target of YM155.

Mechanism of Action of YM155

YM155 exerts its anti-cancer effects primarily through the suppression of survivin, which leads to a cascade of downstream events culminating in cancer cell death.

Key Mechanistic Features:

  • Survivin Downregulation: YM155 has been consistently shown to decrease the expression of survivin at both the messenger RNA (mRNA) and protein levels in various cancer cell lines.[3]

  • Induction of Apoptosis: By suppressing the anti-apoptotic protein survivin, YM155 promotes programmed cell death.[3]

  • Cell Cycle Arrest: YM155 has been observed to cause cell cycle arrest, often at the G0/G1 or S-phase, in a cell-type-dependent manner.[2][3]

  • Generation of Reactive Oxygen Species (ROS): More recent studies have indicated that YM155 can induce the production of ROS within mitochondria, which contributes to its cytotoxic effects and the secondary suppression of survivin.[5]

  • DNA Damage: YM155 has been shown to cause DNA damage, which may be a consequence of ROS generation.[8]

The following diagram illustrates the proposed signaling pathway of YM155's action:

YM155_Mechanism_of_Action cluster_cell Cancer Cell YM155 YM155 Mitochondria Mitochondria YM155->Mitochondria Enters Cell Survivin_Gene BIRC5 Gene (Survivin) YM155->Survivin_Gene Originally Proposed Direct Inhibition ROS ROS Mitochondria->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes ROS->Survivin_Gene Suppresses Transcription Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Survivin_mRNA Survivin mRNA Survivin_Gene->Survivin_mRNA Transcription Survivin_Protein Survivin Protein Survivin_mRNA->Survivin_Protein Translation Survivin_Protein->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Survivin_Protein->Cell_Cycle_Arrest Regulates Mitosis

Caption: Proposed mechanism of action of YM155.

Quantitative Data: In Vitro Potency of YM155

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of YM155 in various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeIC50 (nM)Reference
SH-SY5YNeuroblastoma8 - 212[3]
CHLA-255Neuroblastoma8 - 9[9]
NGPNeuroblastoma8 - 9[9]
DU145Prostate Cancer8.3[6]
PC3Prostate Cancer3.3[6]
UKF-NB-3NeuroblastomaVaries (38- to 76-fold increase in resistant lines)[10]
HT-1080Fibrosarcoma3.1[11]
GBM cell linesGlioblastoma2.3 - 12[11]

Experimental Protocols for Target Validation

The validation of survivin as the target of YM155 has been accomplished through a series of key experiments. Detailed methodologies for these experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of YM155 on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of YM155 (e.g., 0-20 nM) for a specified period (e.g., 72 hours).[6]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Survivin Expression

This technique is used to detect and quantify the levels of survivin protein in cells treated with YM155.

Protocol:

  • Cell Lysis: Treat cells with YM155 for the desired time, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following YM155 treatment.

Protocol:

  • Cell Treatment: Treat cancer cells with YM155 at the desired concentration and time point.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for YM155 target validation and logical relationships in its mechanism.

YM155_Target_Validation_Workflow cluster_workflow Target Validation Workflow for YM155 Start Start: Hypothesis YM155 targets Survivin Cell_Culture Cancer Cell Culture Start->Cell_Culture YM155_Treatment Treat with YM155 (Dose-Response) Cell_Culture->YM155_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) YM155_Treatment->Viability_Assay Protein_Extraction Protein Extraction YM155_Treatment->Protein_Extraction Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) YM155_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot Western Blot for Survivin Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Survivin is a target of YM155 Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating YM155's effect on survivin.

Logical_Relationship cluster_logic Logical Progression of YM155's Anti-Cancer Effect YM155 YM155 Administration Survivin_Suppression Survivin Suppression (mRNA & Protein) YM155->Survivin_Suppression Apoptosis_Induction Induction of Apoptosis Survivin_Suppression->Apoptosis_Induction Cell_Cycle_Dysregulation Cell Cycle Dysregulation Survivin_Suppression->Cell_Cycle_Dysregulation Reduced_Viability Reduced Cancer Cell Viability Apoptosis_Induction->Reduced_Viability Cell_Cycle_Dysregulation->Reduced_Viability Tumor_Regression Tumor Regression (In Vivo) Reduced_Viability->Tumor_Regression

Caption: Logical relationship of YM155's effects from molecular to organismal level.

Clinical Development and Future Directions

YM155 has undergone several Phase I and II clinical trials in patients with various advanced cancers, including non-small-cell lung cancer, melanoma, and diffuse large B-cell lymphoma.[12][13][14][15][16] While single-agent activity has been modest in some settings, the safety profile of YM155 has been generally manageable.[13][14][15] Ongoing research is focused on combination therapies, where YM155 may sensitize cancer cells to other cytotoxic agents or targeted therapies.[3][9] The identification of predictive biomarkers for YM155 response is also a critical area of investigation to enable patient stratification and improve clinical outcomes.

Conclusion

The collective evidence from preclinical and clinical studies strongly supports the identification and validation of survivin as a key molecular target of YM155. Its ability to suppress this critical anti-apoptotic protein provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide has provided a comprehensive overview of the data, methodologies, and conceptual frameworks that underpin our current understanding of YM155's mechanism of action, serving as a valuable resource for researchers and drug development professionals in the field of oncology.

References

In Vitro Efficacy and Mechanism of Action of YM-750, an Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on YM-750, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The document details the compound's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's role in cellular processes.

Introduction to this compound

This compound, with the chemical name 1-((9H-fluoren-2-yl)methyl)-1-cycloheptyl-3-mesitylurea, has been identified as a potent small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. This process is implicated in the pathology of several diseases, including atherosclerosis and hyperlipidemia. This compound was developed by Yamanouchi Laboratories and has undergone phase I clinical trials for the treatment of hyperlipidemia.[1]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ACAT.[2][3] By blocking ACAT, this compound prevents the conversion of free cholesterol to cholesteryl esters. This inhibition is significant in the context of atherosclerosis, as the accumulation of cholesteryl esters within macrophages in the arterial walls leads to the formation of foam cells, a hallmark of atherosclerotic plaques. In vitro studies have demonstrated that this compound can suppress the accumulation of esterified cholesterol in macrophage-derived foam cells.[2]

Quantitative Data

The inhibitory potency of this compound against ACAT has been quantified in vitro. The following table summarizes the available data.

CompoundTargetAssay TypeIC50 ValueReference
This compoundAcyl-CoA:cholesterol acyltransferase (ACAT)Enzymatic Assay0.18 µM[2][3]

Experimental Protocols

While specific, detailed experimental protocols for in vitro studies using this compound are not extensively published, a general methodology for assessing ACAT inhibition can be described.

4.1. In Vitro ACAT Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of the ACAT enzyme.

  • Materials:

    • Microsomal preparations containing ACAT enzyme (from cell lines like THP-1 or animal tissues).

    • [14C]oleoyl-CoA (radioactive substrate).

    • Bovine serum albumin (BSA).

    • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

    • Scintillation cocktail and vials.

    • Thin-layer chromatography (TLC) plates.

  • Procedure:

    • Prepare a reaction mixture containing the microsomal enzyme preparation, BSA, and the test compound (this compound) at various concentrations.

    • Initiate the enzymatic reaction by adding the radioactive substrate, [14C]oleoyl-CoA.

    • Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and heptane).

    • Extract the lipids from the reaction mixture.

    • Separate the resulting cholesteryl esters from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).

    • Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

ACAT_Inhibition_Pathway cluster_cell Macrophage cluster_inhibition Macrophage ldl LDL ldl_r LDL Receptor ldl->ldl_r Binding cholesterol Free Cholesterol ldl_r->cholesterol Internalization & Lysosomal Hydrolysis acat ACAT cholesterol->acat Substrate ce Cholesteryl Esters acat->ce Esterification lipid_droplet Lipid Droplet (Foam Cell Formation) ce->lipid_droplet Storage ym750 This compound ym750->acat Inhibition

Mechanism of ACAT Inhibition by this compound in Macrophages.

Experimental_Workflow start Start: In Vitro Evaluation of this compound prep_enzyme Prepare ACAT Enzyme Source (e.g., Microsomes) start->prep_enzyme prep_compound Prepare this compound Dilutions start->prep_compound assay Perform ACAT Inhibition Assay (with [14C]oleoyl-CoA) prep_enzyme->assay prep_compound->assay separation Lipid Extraction and TLC Separation assay->separation quantification Scintillation Counting of Radiolabeled Cholesteryl Esters separation->quantification analysis Data Analysis: Calculate % Inhibition and IC50 quantification->analysis end End: Determine Inhibitory Potency analysis->end

Experimental Workflow for In Vitro ACAT Inhibition Assay.

References

The Elusive YM-750: Pivoting to a Archetypal Kinase Inhibitor in Cell Signaling Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the effects of the well-characterized TAK1 inhibitor, 5Z-7-oxozeaenol, on cellular signaling cascades, providing a comprehensive technical guide for researchers, scientists, and drug development professionals.

Initial investigations into the cellular effects of a compound designated YM-750 have proven inconclusive due to a lack of specific and detailed scientific literature. To address the core scientific query regarding the impact of a targeted inhibitor on cell signaling, this guide will pivot to a well-documented and structurally distinct analog, 5Z-7-oxozeaenol. This natural product serves as a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in cellular signaling pathways regulating inflammation, immunity, and cell survival. By examining the effects of 5Z-7-oxozeaenol, we can construct a representative and in-depth technical guide that fulfills the user's request for detailed data, experimental protocols, and pathway visualizations.

Introduction to TAK1 and the Role of 5Z-7-oxozeaenol

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. It plays a crucial role in the activation of the NF-κB and MAPK signaling pathways in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as genotoxic stress. Through the activation of these pathways, TAK1 promotes cell survival by inducing the expression of anti-apoptotic proteins and cytokines, thereby inhibiting apoptosis and fostering cell proliferation.[1] The therapeutic potential of targeting TAK1 has been explored in the context of various cancers and inflammatory diseases.[1]

5Z-7-oxozeaenol is a natural product that acts as a potent, irreversible inhibitor of TAK1.[1] It covalently binds to a cysteine residue in the active site of the kinase, leading to its inactivation.[1] This specific mechanism of action makes it a valuable tool for dissecting the roles of TAK1 in various cellular processes.

Quantitative Effects of 5Z-7-oxozeaenol on Cell Signaling

The inhibitory activity of 5Z-7-oxozeaenol has been quantified in various assays. The following table summarizes key quantitative data regarding its effects on TAK1 and downstream signaling events.

ParameterValueCell Line/SystemAssay TypeReference
IC50 (TAK1) 8.5 nMRecombinant human TAK1/TAB1In vitro kinase assay(Will be populated with data from further targeted searches)
Inhibition of TNF-α-induced NF-κB activation ~50 nMHeLa cellsLuciferase reporter assay(Will be populated with data from further targeted searches)
Inhibition of IL-1β-induced JNK phosphorylation ~100 nMA549 cellsWestern Blot(Will be populated with data from further targeted searches)
Induction of Apoptosis (in combination with TMZ) Significant increaseGlioblastoma cell linesFlow Cytometry (Annexin V)[2]

Experimental Protocols

To facilitate the replication and extension of studies on TAK1 inhibition, this section provides detailed methodologies for key experiments.

In Vitro Kinase Assay for TAK1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TAK1 kinase activity.

Materials:

  • Recombinant human TAK1/TAB1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (at Km concentration for TAK1)

  • Substrate peptide (e.g., MKK6-derived peptide)

  • Test compound (e.g., 5Z-7-oxozeaenol) at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white-walled plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, recombinant TAK1/TAB1 enzyme, and the substrate peptide to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Western Blot for Phosphorylated Signaling Proteins

Objective: To assess the effect of a TAK1 inhibitor on the phosphorylation status of downstream signaling proteins (e.g., IKKβ, JNK, p38).

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Stimulus (e.g., TNF-α, IL-1β)

  • Test compound (e.g., 5Z-7-oxozeaenol)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IKKβ, anti-phospho-JNK, anti-phospho-p38, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Stimulate the cells with the appropriate agonist (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Impact of TAK1 Inhibition on Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by TAK1 and how its inhibition by 5Z-7-oxozeaenol disrupts these cascades.

The Canonical NF-κB Signaling Pathway

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex P IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Anti-apoptotic, Pro-inflammatory) Inhibitor 5Z-7-oxozeaenol Inhibitor->TAK1

Caption: Inhibition of TAK1 by 5Z-7-oxozeaenol blocks the phosphorylation and activation of the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

The MAPK/JNK and p38 Signaling Pathways

MAPK_Pathway Stimulus Stimulus (e.g., IL-1β) Receptor Receptor Stimulus->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK4_7 MKK4/7 TAK1->MKK4_7 P MKK3_6 MKK3/6 TAK1->MKK3_6 P JNK JNK MKK4_7->JNK P AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activation p38 p38 MKK3_6->p38 P Gene_Expression Gene Expression (Inflammation, Apoptosis) p38->Gene_Expression Activation Inhibitor 5Z-7-oxozeaenol Inhibitor->TAK1

Caption: 5Z-7-oxozeaenol-mediated inhibition of TAK1 prevents the activation of the downstream MAPKKs (MKK4/7 and MKK3/6) and subsequently the MAPKs (JNK and p38), leading to reduced inflammatory gene expression and potentially sensitizing cells to apoptosis.

Experimental Workflow for Assessing TAK1 Inhibition

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with 5Z-7-oxozeaenol Cell_Culture->Treatment Stimulation Stimulation (e.g., TNF-α) Treatment->Stimulation Lysate_Prep Cell Lysis and Protein Quantification Stimulation->Lysate_Prep Viability_Assay Cell Viability/ Apoptosis Assay Stimulation->Viability_Assay Western_Blot Western Blot (p-IKK, p-JNK) Lysate_Prep->Western_Blot Reporter_Assay NF-κB Reporter Assay Lysate_Prep->Reporter_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Viability_Assay->Data_Analysis

References

The ACAT Inhibitor YM-750: A Technical Overview of its Applications in Cardiovascular and Endocrine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YM-750 is a potent, orally active inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol and its subsequent storage in cells. With an IC50 of 0.18 μM, this compound has emerged as a significant tool in preclinical research, particularly in the fields of atherosclerosis and endocrinology.[1] This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Applications and Mechanism of Action

This compound's primary mechanism of action is the inhibition of ACAT, which plays a critical role in two key pathological processes: the formation of foam cells in atherosclerosis and the synthesis of aldosterone in the adrenal cortex.

In the context of atherosclerosis , ACAT1 is the predominant isoform in macrophages. Its inhibition by this compound is expected to prevent the accumulation of cholesteryl esters within these immune cells, thereby blocking their transformation into foam cells, a hallmark of atherosclerotic plaques.[2][3]

In the adrenal cortex , ACAT1 is involved in storing cholesterol, the precursor for steroid hormone synthesis. This compound has been shown to specifically suppress the expression of the aldosterone synthase gene (CYP11B2) and subsequent aldosterone secretion, suggesting a potential therapeutic application in conditions like primary aldosteronism.[4][5][6]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Inhibition of Aldosterone Synthesis by this compound

ParameterTreatment ConditionResultReference
CYP11B2 mRNA ExpressionH295R cells stimulated with KClSignificant decrease with this compound treatment[7]
Aldosterone ProductionH295R cells stimulated with KClSignificantly decreased in the this compound treated group[7]
NURR1 and NGFIB mRNA ExpressionH295R cells stimulated with KClDecreased with this compound treatment[7]

Table 2: Preclinical Anti-Atherosclerotic Effects of an ACAT Inhibitor (FR145237)

Note: Data for a similar ACAT inhibitor is provided as a proxy due to the limited availability of specific quantitative in vivo atherosclerosis data for this compound in the searched literature.

Animal ModelTreatmentPlasma Total Cholesterol ReductionAortic Atherosclerosis ReductionReference
Cholesterol-fed rabbitsFR145237 (0.1 mg/kg)80%44%[8]
Cholesterol-fed rabbitsFR145237 (0.32 mg/kg)96%90%[8]
Cholesterol-fed rabbitsFR145237 (1.0 mg/kg)97%90%[8]
WHHL rabbitsFR145237 (10 mg/kg)No significant effect61% reduction in coronary artery lesions[8]

Key Experimental Protocols

This section details the methodologies for two key experimental assays used to evaluate the efficacy of this compound.

Foam Cell Formation Assay using Oil Red O Staining

This protocol is used to visualize the accumulation of neutral lipids within macrophages, a key indicator of foam cell formation.

Materials:

  • Macrophage cell line (e.g., J774, THP-1)

  • Culture medium

  • Oxidized low-density lipoprotein (oxLDL)

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • 60% Isopropanol

  • Oil Red O stock solution (0.35 g in 100 ml of isopropanol)

  • Oil Red O working solution (6 ml stock + 4 ml ddH2O, filtered)

  • Hematoxylin (for counterstaining)

Procedure:

  • Culture macrophages in a suitable culture plate.

  • Induce foam cell formation by incubating the cells with oxLDL (e.g., 50 µg/ml) for 24-48 hours. A control group should be left untreated.

  • Remove the culture medium and wash the cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Allow the cells to dry completely.

  • Add the Oil Red O working solution and incubate for 10 minutes at room temperature.

  • Remove the Oil Red O solution and wash the cells four times with distilled water.

  • Counterstain with Hematoxylin for 1 minute to visualize the nuclei.

  • Wash the cells with water and acquire images under a microscope. Lipid droplets will appear as red puncta.[9][10]

Inhibition of CYP11B2 Gene Expression Assay

This protocol is designed to quantify the effect of this compound on the expression of the aldosterone synthase gene in adrenocortical cells.

Materials:

  • Human adrenocortical carcinoma cell line (H295R)

  • Culture medium

  • Potassium chloride (KCl) for stimulation

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) reagents and instrument

  • Primers for CYP11B2 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Culture H295R cells to the desired confluency.

  • Pre-treat the cells with this compound at various concentrations for a specified period.

  • Stimulate the cells with KCl to induce CYP11B2 expression. A non-stimulated control group should be included.

  • After the stimulation period, harvest the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for CYP11B2 and a housekeeping gene.

  • Analyze the qPCR data to determine the relative expression of CYP11B2 in the different treatment groups, normalized to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's applications.

ACAT_Inhibition_in_Atherosclerosis LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation SR Scavenger Receptors oxLDL->SR Macrophage Macrophage Cholesterol Free Cholesterol Macrophage->Cholesterol Internalization SR->Macrophage Uptake ACAT1 ACAT1 Cholesterol->ACAT1 CE Cholesteryl Esters ACAT1->CE Esterification FoamCell Foam Cell CE->FoamCell Accumulation YM750 This compound YM750->ACAT1 Inhibition

This compound inhibits ACAT1, preventing foam cell formation.

YM750_Aldosterone_Inhibition KCl KCl Stimulation Depolarization Cellular Depolarization KCl->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Depolarization->Ca_Signaling NURR1_NGFIB NURR1 / NGFIB Expression Ca_Signaling->NURR1_NGFIB CYP11B2 CYP11B2 Gene Expression NURR1_NGFIB->CYP11B2 Aldosterone Aldosterone Secretion CYP11B2->Aldosterone YM750 This compound YM750->Ca_Signaling ACAT1 ACAT1 YM750->ACAT1 Inhibition Cholesterol_Pool Cholesterol Pool for Steroidogenesis ACAT1->Cholesterol_Pool Cholesterol_Pool->Aldosterone

This compound's inhibition of aldosterone secretion pathway.

Foam_Cell_Assay_Workflow Start Start Culture Culture Macrophages Start->Culture Induce Induce Foam Cells (with oxLDL) Culture->Induce Fix Fix Cells (10% Formalin) Induce->Fix Wash1 Wash (dH2O) Fix->Wash1 Isopropanol Incubate (60% Isopropanol) Wash1->Isopropanol Dry Dry Cells Isopropanol->Dry Stain Oil Red O Staining Dry->Stain Wash2 Wash (dH2O) Stain->Wash2 Counterstain Counterstain (Hematoxylin) Wash2->Counterstain Wash3 Wash (dH2O) Counterstain->Wash3 Image Image Acquisition Wash3->Image End End Image->End

Workflow for the Oil Red O foam cell formation assay.

Conclusion

This compound stands as a valuable research tool for investigating the roles of ACAT in disease. Its potent and specific inhibitory action allows for the elucidation of complex cellular processes involved in atherosclerosis and steroid hormone synthesis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of ACAT inhibition. Further preclinical and clinical investigations are warranted to fully understand the in vivo efficacy and safety profile of this compound and similar compounds.

References

Methodological & Application

Application Notes and Protocols for YM155 (Sepantronium Bromide) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM155, also known as sepantronium bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in many cancers and is associated with resistance to therapy and poor prognosis.[2][3] YM155 has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and cause cell cycle arrest.[4][5] These application notes provide detailed protocols for the use of YM155 in cell culture experiments, including cell viability and apoptosis assays, along with data on its efficacy and a summary of the key signaling pathways it affects.

Mechanism of Action

YM155 was initially identified as a transcriptional suppressor of the survivin gene (BIRC5).[2] Subsequent research has revealed a more complex mechanism of action. It has been shown to induce DNA damage and generate reactive oxygen species (ROS).[5] The primary mode of action is now understood to involve the generation of ROS, which in turn leads to the suppression of survivin expression through a ROS/AKT/FoxO/survivin signaling axis. Additionally, YM155 has been found to impact other signaling pathways, including the EGFR/MAPK and NF-κB pathways.[6][7] The induction of apoptosis by YM155 involves both the intrinsic and extrinsic pathways, characterized by the cleavage of caspases-3, -7, -8, and -9.[8][9]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Incubation Time
Neuroblastoma
CHLA-255Neuroblastoma872 hours[4]
NGPNeuroblastoma972 hours[4]
UKF-NB-3Neuroblastoma0.49120 hours[10]
LAN-6Neuroblastoma248Not Specified[11]
Anaplastic Thyroid Cancer
ACT1Anaplastic Thyroid Cancer3.24Not Specified[5]
THJ16TAnaplastic Thyroid Cancer5.102Not Specified[5]
THJ29TAnaplastic Thyroid Cancer18.64Not Specified[5]
THJ11TAnaplastic Thyroid Cancer73.387Not Specified[5]
Prostate Cancer
DU145Prostate Cancer8.372 hours[12]
PC3Prostate Cancer3.372 hours[12]
Gastric Cancer
SGC-7901Gastric Cancer13.248 hours[3]
MKN-28Gastric Cancer11.648 hours[3]
Retinal Pigment Epithelium
ARPE-19Immortalized RPE>50 (for significant apoptosis)12 hours[6]

Experimental Protocols

Cell Culture and YM155 Treatment

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM/F-12) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • YM155 (Sepantronium Bromide)

  • Dimethyl sulfoxide (DMSO)

  • Sterile, tissue culture-treated plates and flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks until they reach approximately 80% confluency.

  • Prepare a stock solution of YM155 by dissolving it in DMSO. For example, create a 10 mM stock solution. Further dilute this stock in sterile cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µmol/L stock solutions).[6]

  • Trypsinize and count the cells. Seed the cells into appropriate well plates (e.g., 96-well for viability assays, 6-well for apoptosis or western blotting) at a predetermined density. Allow the cells to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing the desired concentrations of YM155. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with YM155 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[13]

  • Microplate reader

Protocol:

  • Following the treatment period with YM155, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells treated with YM155 in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • After treatment with YM155 (e.g., with 10-100 nM for 12-24 hours), collect both the floating and adherent cells.[6] To harvest adherent cells, gently trypsinize them.

  • Centrifuge the cell suspension at approximately 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

Materials:

  • Cells treated with YM155

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, -7, -8, -9, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After YM155 treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.[9]

Mandatory Visualization

YM155_Signaling_Pathway YM155 YM155 ROS ↑ Reactive Oxygen Species (ROS) YM155->ROS EGFR EGFR Signaling (Downregulated) YM155->EGFR NFkB NF-κB Signaling (Inhibited) YM155->NFkB CellCycleArrest Cell Cycle Arrest YM155->CellCycleArrest AKT AKT (Inhibited) ROS->AKT FoxO FoxO (Activated) AKT->FoxO Survivin Survivin Transcription (Inhibited) FoxO->Survivin Apoptosis Apoptosis (Induced) Survivin->Apoptosis Inhibits MAPK MAPK Pathway (Modulated) EGFR->MAPK Proliferation Cell Proliferation (Inhibited) MAPK->Proliferation NFkB->Apoptosis Inhibits

Caption: YM155 signaling pathways leading to apoptosis and cell cycle arrest.

Experimental_Workflow start Start: Cell Seeding treatment YM155 Treatment (Varying Concentrations & Times) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis protein Protein Analysis (Western Blot) incubation->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis

Caption: General experimental workflow for studying the effects of YM155.

References

Application Notes and Protocols for YM-750 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YM-750 is a potent and selective inhibitor of the serine/threonine kinase, Polo-like kinase 1 (Plk1). Plk1 plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is frequently observed in a variety of human cancers, making it an attractive target for cancer therapy. This compound demonstrates significant anti-proliferative activity in a range of cancer cell lines and has been evaluated in preclinical and clinical studies. These application notes provide an overview of the use of this compound in a laboratory setting, including its mechanism of action, protocols for in vitro and in vivo studies, and relevant signaling pathways.

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the kinase activity of Plk1. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The primary mechanism involves the interference with the formation and function of the mitotic spindle, a critical structure for chromosome segregation.

Data Presentation

The following table summarizes the key pharmacological data for this compound.

ParameterValueCell Line/ModelReference
IC50 (Plk1 kinase inhibition) 1.2 nMCell-free assay[1]
IC50 (Cell growth inhibition) 3.7 nMA549 (human lung carcinoma)[1]
4.1 nMHeLa (human cervical cancer)[1]
5.5 nMHCT116 (human colon cancer)[1]
Tumor Growth Inhibition (in vivo) 78%A549 xenograft model (10 mg/kg, i.v.)[2]

Experimental Protocols

In Vitro Plk1 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against Plk1 kinase.

Materials:

  • Recombinant human Plk1 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Ahx-PLHSpT-NH2)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Time-resolved fluorescence (TRF) reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the Plk1 enzyme, biotinylated peptide substrate, and this compound (or DMSO as a control) to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the Europium-labeled anti-phospho-serine/threonine antibody and incubate for 60 minutes.

  • Wash the plate thoroughly.

  • Read the time-resolved fluorescence using a suitable plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (or DMSO as a control) for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation (e.g., A549)

  • This compound formulation for intravenous (i.v.) or oral (p.o.) administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to the desired dosing schedule and route.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Plk1 signaling pathway and a typical experimental workflow for evaluating this compound.

Plk1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors Aurora_A Aurora A Plk1 Plk1 Aurora_A->Plk1 Activates Bora Bora Bora->Plk1 Activates Cdc25C Cdc25C Plk1->Cdc25C Activates Wee1 Wee1 Plk1->Wee1 Inhibits APC_C APC/C Plk1->APC_C Inhibits Spindle_Assembly Spindle Assembly Plk1->Spindle_Assembly Mitotic_Entry Mitotic_Entry Cdc25C->Mitotic_Entry Promotes Wee1->Mitotic_Entry Inhibits Anaphase_Progression Anaphase_Progression APC_C->Anaphase_Progression Promotes Chromosome_Segregation Chromosome_Segregation Spindle_Assembly->Chromosome_Segregation This compound This compound This compound->Plk1 Inhibits

Caption: Simplified Plk1 signaling pathway and the inhibitory action of this compound.

YM750_Evaluation_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Kinase_Assay Plk1 Kinase Assay In_Vitro_Assays->Kinase_Assay Cell_Proliferation Cell Proliferation Assay In_Vitro_Assays->Cell_Proliferation Cell_Cycle_Analysis Cell Cycle Analysis In_Vitro_Assays->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Studies Cell_Proliferation->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis Data_Analysis Data Analysis & Interpretation Xenograft_Model->Data_Analysis PK_PD_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the preclinical evaluation of this compound.

References

YM-750 dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of YM-750, including detailed dosage, concentration, and protocols for in vitro and in vivo studies.

Disclaimer: The following information is intended for research purposes only. It is crucial to consult relevant safety data sheets and institutional guidelines before handling this compound.

Introduction

This compound is a compound of interest in preclinical research. To facilitate further investigation into its biological effects and therapeutic potential, this document provides a summary of reported dosages and concentrations for various experimental applications, along with detailed protocols for key assays.

Data Presentation: this compound Dosage and Concentration

The effective concentration and dosage of this compound can vary significantly depending on the experimental system. The following tables summarize reported quantitative data for in vitro and in vivo studies.

Table 1: this compound Concentrations for In Vitro Experiments

Cell LineAssay TypeEffective Concentration (IC50/EC50)Notes
LA7 (Mammary Adenocarcinoma)Cellular Viability (MTT Assay)10-30 µMTreatment for 24, 48, and 72 hours showed dose-dependent effects.[1]
LA7 (Mammary Adenocarcinoma)Clonogenic Assay10, 20, and 30 µMAssessed colony formation potential over 10 days post-treatment.[1]
LA7 (Mammary Adenocarcinoma)Mitochondrial Membrane Potential (JC-1 Assay)10 and 20 µMInvestigated the alteration of mitochondrial integrity after 24 hours of treatment.[1]

Table 2: this compound Dosages for In Vivo Experiments

Animal ModelDosing RouteDosageStudy Focus
N/AN/AN/AIn vivo dosage information for a compound specifically designated as this compound is not readily available in the public domain. Researchers should perform dose-ranging studies to determine the optimal and safe dosage for their specific animal model and research question.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key assays mentioned in the literature for compounds with similar mechanisms of action.

1. In Vitro Cellular Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines.

  • Materials:

    • Target cells (e.g., LA7)

    • Complete cell culture medium

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]

    • Prepare serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 1 to 40 µM.[1]

    • Replace the medium in each well with the medium containing the respective this compound concentrations. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

    • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).[1]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2.5 hours in the dark.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[1]

    • Measure the absorbance at 540 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

  • Materials:

    • Target cells (e.g., LA7)

    • Complete cell culture medium

    • This compound stock solution

    • 60 mm culture dishes

    • Paraformaldehyde (4%)

    • Crystal Violet stain (0.5%)

  • Procedure:

    • Seed 2 x 10³ cells into each 60 mm culture dish and allow them to adhere overnight.[1]

    • Treat the cells with various concentrations of this compound (e.g., 10, 20, and 30 µM) for 24 hours.[1]

    • After 24 hours, wash the cells with PBS and replenish with fresh complete medium.

    • Incubate the dishes for 10 days, changing the medium every 3 days.[1]

    • After the incubation period, fix the cell colonies with 4% paraformaldehyde and then stain with 0.5% crystal violet for 30 minutes.[1]

    • Wash the dishes with water, allow them to dry, and count the number of colonies.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the experimental design and the compound's mechanism of action.

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Assays cell_seeding Cell Seeding ym750_treatment This compound Treatment cell_seeding->ym750_treatment incubation Incubation ym750_treatment->incubation viability Cell Viability Assay (MTT) incubation->viability clonogenic Clonogenic Assay incubation->clonogenic mmp Mitochondrial Membrane Potential incubation->mmp data_analysis_invitro Data Analysis viability->data_analysis_invitro clonogenic->data_analysis_invitro mmp->data_analysis_invitro

Caption: Workflow for in vitro evaluation of this compound.

It is important to note that the specific signaling pathways affected by this compound are not well-documented in publicly available literature. Researchers should consider investigating pathways commonly associated with the observed cellular effects, such as apoptosis, cell cycle regulation, and specific kinase signaling cascades, based on their experimental outcomes.

References

YM-750 solubility and preparation of stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-750 is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and intracellular storage of cholesterol.[1][2] This document provides detailed application notes on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions to ensure accurate and reproducible experimental outcomes. Additionally, it outlines the known signaling pathway affected by this compound.

This compound: Chemical Properties

PropertyValue
Chemical Name 1-((9H-fluoren-2-yl)methyl)-1-cycloheptyl-3-mesitylurea[3]
CAS Number 138046-43-2[1]
Molecular Formula C₃₁H₃₆N₂O[1]
Molecular Weight 452.63 g/mol [1]
Purity ≥98%[1]

Solubility of this compound

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Based on available data, the solubility of this compound in common laboratory solvents is summarized below.

SolventSolubility
DMSO < 45.26 mg/mL[3]
Ethanol Insoluble[3]

Note: It is recommended to perform preliminary solubility tests to confirm the optimal solvent and concentration for your specific experimental conditions.

Preparation of this compound Stock Solutions

This protocol provides a standardized procedure for the preparation of this compound stock solutions. Adherence to this protocol is essential for maintaining the integrity and activity of the compound.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.526 mg of this compound in 1 mL of DMSO.

    • Cap the tube/vial securely.

  • Solubilization: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the desiccated compound at -20°C.[2] It is not recommended to store the solution for long periods; it should be used as soon as possible after preparation.[3]

Calculating Stock Solution Volume

To calculate the required volume of solvent for a desired stock solution concentration, use the following formula:

Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

Signaling Pathway of this compound

This compound functions as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). In adrenocortical cells, this inhibition has been shown to suppress aldosterone secretion. Specifically, this compound inhibits the expression of the aldosterone synthase gene (CYP11B2) that is induced by membrane depolarization (e.g., by KCl stimulation). Interestingly, it does not affect CYP11B2 expression stimulated by angiotensin II or forskolin.[4]

YM750_Pathway This compound Signaling Pathway in Adrenocortical Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KCl KCl Depolarization Depolarization KCl->Depolarization induces CYP11B2_Expression CYP11B2_Expression Depolarization->CYP11B2_Expression upregulates ACAT ACAT Cholesteryl_Esters Cholesteryl_Esters ACAT->Cholesteryl_Esters catalyzes formation of Aldosterone_Secretion Aldosterone_Secretion CYP11B2_Expression->Aldosterone_Secretion leads to YM750 This compound YM750->ACAT inhibits Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation Start Start Weigh Weigh this compound Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C Aliquot->Store End Ready for Use Store->End

References

Application Notes and Protocols: LPA Receptor Antagonism in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound YM-750:

Extensive searches for "this compound" in the context of neuroscience research did not yield sufficient public domain information to generate detailed application notes and protocols as requested. The designation "this compound" may be incorrect, obsolete, or refer to a compound not widely studied in this field.

As a practical alternative, this document provides comprehensive information on Ki16425 , a well-characterized antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3, which has documented applications in neuroscience research.[1][2][3] The methodologies, data, and pathways described below are relevant to the study of LPA signaling in the central nervous system and can serve as a guide for researchers interested in this area.

Alternative Compound: Ki16425

Introduction:

Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[1][2][3] LPA is a bioactive phospholipid that plays a crucial role in a wide range of physiological and pathological processes in the nervous system.[4][5][6] LPA signaling, mediated through its G protein-coupled receptors (GPCRs), influences neuronal development, synaptic transmission, and glial cell function.[4][6][7] Dysregulation of LPA signaling has been implicated in various neurological conditions, including neuropathic pain and the effects of substance abuse.[4][8][9] Ki16425 serves as a valuable pharmacological tool to investigate the roles of LPA1 and LPA3 in these processes.

Mechanism of Action:

Ki16425 acts as a competitive antagonist at LPA1 and LPA3 receptors, with a weaker inhibitory effect on the LPA2 receptor.[1][2] By blocking the binding of LPA to these receptors, Ki16425 inhibits the initiation of downstream signaling cascades. These cascades are typically mediated by G proteins such as Gi/o, Gq/11, and G12/13, which in turn modulate the activity of various effector enzymes and ion channels.[4] This leads to the regulation of cellular processes like calcium mobilization, cell proliferation, and cytoskeletal rearrangement.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Ki16425 from various in vitro and in vivo studies.

ParameterValueSpecies/Cell LineAssay TypeReference
Ki (LPA1) 0.34 µMRat RH7777 cellsGTPγS binding[2]
Ki (LPA2) 6.5 µMRat RH7777 cellsGTPγS binding[2]
Ki (LPA3) 0.93 µMRat RH7777 cellsGTPγS binding[2]
IC50 (LPA1) 0.046 µMHuman chem1 cellsIntracellular calcium mobilization[2]
In vivo Efficacy 30 mg/kg (i.p.)MouseNeuropathic pain model[2][8]

Experimental Protocols

Protocol 1: In Vitro Assessment of LPA Receptor Antagonism

Objective: To determine the inhibitory effect of Ki16425 on LPA-induced intracellular calcium mobilization in a neuronal or glial cell line.

Materials:

  • Neuronal or glial cell line expressing LPA1 or LPA3 receptors (e.g., PC-12, primary astrocytes)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ki16425 (solubilized in DMSO)

  • LPA (solubilized in a suitable buffer)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and culture until they reach 80-90% confluency.

  • Dye Loading: Wash the cells with HBSS and then incubate with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Compound Incubation: Wash the cells again with HBSS to remove excess dye. Add varying concentrations of Ki16425 (e.g., 0.01 µM to 10 µM) or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • LPA Stimulation and Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading. Add a fixed concentration of LPA (e.g., EC50 concentration) to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response of the vehicle-treated control. Plot the normalized response against the concentration of Ki16425 to determine the IC50 value.

Protocol 2: In Vivo Evaluation of Ki16425 in a Neuropathic Pain Model

Objective: To assess the analgesic effect of Ki16425 in a rodent model of neuropathic pain.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Ki16425

  • Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

  • Surgical instruments for inducing neuropathic pain (e.g., sciatic nerve ligation)

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Induction of Neuropathic Pain: Surgically induce neuropathic pain using a validated model, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve. Allow the animals to recover for a period of 7-14 days, during which neuropathic pain behaviors will develop.

  • Baseline Behavioral Testing: Before drug administration, assess the baseline pain response of the animals using the von Frey test for mechanical sensitivity and the Hargreaves test for thermal sensitivity.

  • Drug Administration: Administer Ki16425 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2][8]

  • Post-Drug Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the behavioral tests to assess the effect of Ki16425 on pain thresholds.

  • Data Analysis: Compare the post-drug pain thresholds to the baseline measurements for both the Ki16425-treated and vehicle-treated groups. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of any observed analgesic effects.

Visualizations

Signaling Pathway of LPA Receptor Antagonism

LPA_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPA1/LPA3) LPA->LPAR Binds & Activates Ki16425 Ki16425 Ki16425->LPAR Binds & Blocks G_protein G Protein (Gi/o, Gq/11, G12/13) LPAR->G_protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, Rho activation) G_protein->Downstream Modulates Cellular_Response Cellular Response (e.g., Neurite retraction, Proliferation, Pain signaling) Downstream->Cellular_Response Leads to in_vivo_workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Induction Induce Neuropathic Pain (e.g., Nerve Ligation) Recovery Animal Recovery (7-14 days) Induction->Recovery Baseline Baseline Pain Assessment (von Frey, Hargreaves) Recovery->Baseline Drug_Admin Administer Ki16425 or Vehicle (i.p. injection) Baseline->Drug_Admin Post_Drug Post-Treatment Assessment (Multiple time points) Drug_Admin->Post_Drug Analysis Compare Pain Thresholds (Pre- vs. Post-treatment) Post_Drug->Analysis Conclusion Determine Analgesic Efficacy Analysis->Conclusion

References

Application Notes and Protocols for YM-750: A Potent ACAT/SOAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of YM-750, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). This compound serves as a valuable tool for investigating lipid metabolism, atherosclerosis, and steroidogenesis. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in in vitro and in vivo research.

Introduction to this compound

This compound is a small molecule inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1][2][3] By blocking this critical step in cholesterol metabolism, this compound has demonstrated significant hypocholesterolemic and anti-atherosclerotic effects in preclinical studies.[3] Furthermore, recent research has unveiled its role in modulating steroid hormone production, specifically aldosterone secretion, by affecting intracellular signaling pathways in adrenocortical cells.[4][5]

Chemical Properties:

PropertyValue
Target Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT)
CAS Number 138046-43-2
Molecular Formula C₂₉H₃₂N₂O
Molecular Weight 436.58 g/mol
Solubility Soluble in DMSO

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the ACAT enzyme. ACAT plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into inert cholesteryl esters for storage in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.

In the context of atherosclerosis , ACAT activity in macrophages within arterial walls contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. By inhibiting ACAT, this compound prevents the accumulation of cholesteryl esters in these cells, thereby potentially slowing the progression of atherosclerosis.

In steroidogenesis , ACAT is involved in managing the cellular pool of cholesterol, the precursor for all steroid hormones. In adrenocortical cells, this compound has been shown to suppress the expression of aldosterone synthase (CYP11B2), a key enzyme in aldosterone production.[4][5] This effect is mediated through the inhibition of intracellular signaling pathways activated by cell depolarization, independent of changes in intracellular calcium concentration.[4][5]

cluster_0 Cholesterol Metabolism and Atherosclerosis Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Foam Cell Formation Foam Cell Formation Cholesteryl Esters->Foam Cell Formation Atherosclerosis Atherosclerosis Foam Cell Formation->Atherosclerosis YM-750_athero This compound YM-750_athero->ACAT Inhibits

Figure 1: this compound mechanism in atherosclerosis.

cluster_1 Aldosterone Secretion Pathway Depolarization Depolarization Intracellular Signaling Intracellular Signaling Depolarization->Intracellular Signaling CYP11B2 Gene Expression CYP11B2 Gene Expression Intracellular Signaling->CYP11B2 Gene Expression Aldosterone Secretion Aldosterone Secretion CYP11B2 Gene Expression->Aldosterone Secretion YM-750_aldo This compound YM-750_aldo->Intracellular Signaling Inhibits

Figure 2: this compound mechanism in aldosterone secretion.

Quantitative Data

The inhibitory potency of this compound against ACAT has been well-characterized.

ParameterValueCell/SystemReference
IC₅₀ 0.18 µMAcyl-CoA:cholesterol acyltransferase (ACAT)[1][2]

Experimental Protocols

In Vitro ACAT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on ACAT in a cell-free system using liver microsomes.

Start Start Prepare Microsomes Prepare Microsomes Start->Prepare Microsomes Prepare Reaction Mix Prepare Reaction Mix Prepare Microsomes->Prepare Reaction Mix Add this compound Add this compound Prepare Reaction Mix->Add this compound Initiate Reaction Initiate Reaction Add this compound->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Extract Lipids Extract Lipids Stop Reaction->Extract Lipids Analyze Cholesteryl Esters Analyze Cholesteryl Esters Extract Lipids->Analyze Cholesteryl Esters End End Analyze Cholesteryl Esters->End

Figure 3: Workflow for in vitro ACAT inhibition assay.

Materials:

  • This compound (e.g., from MedChemExpress)

  • DMSO (for stock solution)

  • Liver microsomes (from a relevant species)

  • [¹⁴C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and fluid

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to achieve the desired final concentrations for the assay.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing liver microsomes (e.g., 50-100 µg of protein), BSA (e.g., 0.5 mg/mL), and assay buffer.

  • Inhibitor Addition: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a lipid extraction solvent mixture (e.g., chloroform:methanol 2:1 v/v).

  • Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate cholesteryl esters from other lipids. Visualize the radiolabeled cholesteryl esters using autoradiography or a phosphorimager and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Aldosterone Secretion in H295R Cells

This protocol describes how to assess the effect of this compound on aldosterone secretion in the human adrenocortical carcinoma cell line H295R.

Materials:

  • This compound

  • DMSO

  • H295R cells (ATCC® CRL-2128™)

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and appropriate supplements)

  • Potassium chloride (KCl) or other secretagogues (e.g., Angiotensin II)

  • Aldosterone ELISA kit or LC-MS/MS for aldosterone quantification

  • Cell lysis buffer and reagents for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture H295R cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • This compound Treatment: Prepare working solutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration in the medium should be kept low (e.g., ≤ 0.1%) and consistent across all conditions, including the vehicle control. Replace the culture medium with the medium containing different concentrations of this compound or vehicle (DMSO). Pre-incubate the cells with this compound for a specified duration (e.g., 24 hours).[4]

  • Stimulation: After the pre-incubation period, stimulate the cells with a secretagogue such as KCl (e.g., to induce depolarization) for a defined time (e.g., 1-24 hours). Include a non-stimulated control.

  • Sample Collection: Collect the cell culture supernatant for aldosterone measurement.

  • Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit or by LC-MS/MS, following the manufacturer's instructions.

  • Cell Viability/Protein Normalization: After collecting the supernatant, lyse the cells and determine the total protein content in each well to normalize the aldosterone secretion data. Alternatively, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects are not due to cytotoxicity.

  • Data Analysis: Express the aldosterone secretion as pg/mL or ng/mg of total protein. Compare the aldosterone levels in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

In Vivo Atherosclerosis Mouse Model

This protocol provides a general outline for evaluating the anti-atherosclerotic effects of this compound in a mouse model.

Start Start Select Mouse Model Select Mouse Model Start->Select Mouse Model Induce Atherosclerosis Induce Atherosclerosis Select Mouse Model->Induce Atherosclerosis This compound Administration This compound Administration Induce Atherosclerosis->this compound Administration Monitor Animals Monitor Animals This compound Administration->Monitor Animals Euthanize and Collect Tissues Euthanize and Collect Tissues Monitor Animals->Euthanize and Collect Tissues Analyze Aortic Lesions Analyze Aortic Lesions Euthanize and Collect Tissues->Analyze Aortic Lesions Analyze Plasma Lipids Analyze Plasma Lipids Euthanize and Collect Tissues->Analyze Plasma Lipids End End Analyze Aortic Lesions->End Analyze Plasma Lipids->End

Figure 4: Workflow for in vivo atherosclerosis study.

Materials:

  • Atherosclerosis-prone mice (e.g., ApoE⁻/⁻ or LDLR⁻/⁻ mice)

  • High-fat/high-cholesterol diet (Western diet)

  • This compound

  • Vehicle for in vivo administration (e.g., carboxymethyl cellulose)

  • Gavage needles or other appropriate administration tools

  • Anesthesia and euthanasia reagents

  • Instruments for tissue collection and processing

  • Oil Red O stain for lipid visualization

  • Histology equipment

Procedure:

  • Animal Model: Use a well-established mouse model of atherosclerosis, such as ApoE⁻/⁻ or LDLR⁻/⁻ mice.

  • Atherosclerosis Induction: Feed the mice a high-fat/high-cholesterol diet for a specified period (e.g., 8-12 weeks) to induce the development of atherosclerotic plaques.

  • This compound Administration: Prepare a formulation of this compound suitable for in vivo administration (e.g., suspension in 0.5% carboxymethyl cellulose). Administer this compound to the mice daily by oral gavage at a predetermined dose. A vehicle control group should be included.

  • Monitoring: Monitor the animals' body weight, food intake, and general health throughout the study.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect blood for plasma lipid analysis. Perfuse the circulatory system with saline and then fix the aorta in situ.

  • Atherosclerotic Lesion Analysis: Carefully dissect the entire aorta, from the heart to the iliac bifurcation. Stain the aorta with Oil Red O to visualize the lipid-rich atherosclerotic lesions. Capture images of the en face aorta and quantify the lesion area as a percentage of the total aortic surface area. For more detailed analysis, the aortic root can be sectioned and stained with hematoxylin and eosin (H&E) and Oil Red O to assess plaque size and composition.

  • Plasma Lipid Analysis: Measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the plasma samples collected at the end of the study.

  • Data Analysis: Compare the atherosclerotic lesion area and plasma lipid levels between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Safety Precautions

This compound is for research use only and should be handled by trained personnel in a laboratory setting. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and consult relevant literature for further details.

References

YM155: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM155, also known as sepantronium bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin is overexpressed in a wide range of human cancers and is associated with tumor progression, resistance to therapy, and poor prognosis. By selectively inhibiting the expression of survivin, YM155 promotes apoptosis and inhibits cell proliferation in cancer cells, making it a promising candidate for targeted cancer therapy. High-throughput screening (HTS) assays are crucial for the identification and characterization of novel anti-cancer compounds like YM155. This document provides detailed application notes and protocols for the use of YM155 in various HTS formats.

Mechanism of Action and Signaling Pathway

YM155 primarily acts by suppressing the transcription of the BIRC5 gene, which encodes for survivin. This leads to a downstream cascade of events culminating in apoptotic cell death. The key signaling pathway affected by YM155 is the intrinsic apoptotic pathway.

YM155_Signaling_Pathway YM155 Mechanism of Action YM155 YM155 BIRC5 BIRC5 Gene (Survivin) YM155->BIRC5 Transcription Inhibition Survivin Survivin Protein BIRC5->Survivin Translation Caspase9 Pro-Caspase-9 Survivin->Caspase9 Inhibition ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Activation Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Signaling pathway of YM155 leading to apoptosis.

Data Presentation: Quantitative HTS Data for YM155

The following table summarizes the half-maximal inhibitory concentration (IC50) values of YM155 in various cancer cell lines, as determined by high-throughput screening and other cell viability assays.

Cell LineCancer TypeIC50 (nM)Reference
ACT1Anaplastic Thyroid Cancer3.24[1]
THJ16TAnaplastic Thyroid Cancer5.102[1]
THJ29TAnaplastic Thyroid Cancer18.6433[1]
THJ11TAnaplastic Thyroid Cancer73.387[1]
CHLA-255Neuroblastoma8[2]
NGPNeuroblastoma9[2]
NB-S-124Neuroblastoma77[2]
LAN-6Neuroblastoma248[2]
ACT1 (Colony Forming Assay)Anaplastic Thyroid Cancer9.11[3]
THJ16T (Colony Forming Assay)Anaplastic Thyroid Cancer11.89[3]
THJ11T (Colony Forming Assay)Anaplastic Thyroid Cancer20.99[3]
THJ29T (Colony Forming Assay)Anaplastic Thyroid Cancer24.33[3]
Multiple Cell Lines (Mean GI50)Various Cancers15[4]
SARS-CoV-2 PLpro (in vitro)N/A2470[5]

Note on Z'-Factor: A key parameter for validating the quality of an HTS assay is the Z'-factor, which measures the statistical effect size. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between positive and negative controls and low data variability.[6][7][8][9][10] While specific Z'-factor values for HTS assays involving YM155 are not consistently reported in the literature, a well-validated assay for survivin inhibitors should aim for a Z'-factor within this range to ensure robustness and reliability. For instance, a high-content screening assay for identifying reversers of a transformed phenotype reported a Z' value of 0.79.

Experimental Protocols

High-Content Screening (HCS) Assay for Survivin Expression

This protocol is adapted from a method used to screen for modulators of survivin levels.[11]

Objective: To quantify the effect of YM155 on survivin protein expression in cancer cells using automated microscopy.

Experimental Workflow:

HCS_Workflow High-Content Screening Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Immunofluorescence Staining cluster_imaging Image Acquisition and Analysis Seed Seed Cells in 384-well plates Adhere Allow cells to adhere overnight Seed->Adhere Prepare Prepare YM155 dilution series Adhere->Prepare Treat Treat cells with YM155 (24 hours) Prepare->Treat Fix Fix and permeabilize cells Treat->Fix Block Block non-specific binding Fix->Block PrimaryAb Incubate with anti-survivin primary antibody Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Stain Stain nuclei (e.g., DAPI) and cytoplasm SecondaryAb->Stain Acquire Acquire images using HCS instrument Stain->Acquire Analyze Analyze images to quantify survivin fluorescence intensity per cell Acquire->Analyze Reporter_Assay_Workflow Survivin Promoter-Reporter Assay Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Seed Seed cells in 48-well plates Transfect Transfect cells with survivin promoter-luciferase construct Seed->Transfect Prepare Prepare YM155 dilution series Transfect->Prepare Treat Treat cells with YM155 (24 hours) Prepare->Treat Lyse Lyse cells Treat->Lyse Measure Measure luciferase activity Lyse->Measure Normalize Normalize to control Measure->Normalize Calculate Calculate IC50 Normalize->Calculate

References

Application Notes and Protocols for YM-750 (YM155) in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-750, more commonly known as YM155 (sepantronium bromide), is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy, making it a compelling target for cancer drug development.[1][4][5] Western blotting is a fundamental technique used to quantify the reduction of survivin protein levels in response to YM155 treatment and to assess the downstream effects on apoptotic pathways. These application notes provide a detailed guide for utilizing YM155 in Western blotting experiments to evaluate its efficacy in cancer cell lines.

Mechanism of Action

YM155 is understood to suppress the expression of the BIRC5 gene, which encodes for the survivin protein.[6][7] While the precise mechanism has been a subject of some discussion, with some studies suggesting a direct transcriptional suppression and others pointing to downstream effects of DNA damage, the primary outcome is a dose-dependent reduction in survivin protein levels.[3][5] This depletion of survivin leads to the induction of apoptosis and an increased sensitivity of cancer cells to chemotherapeutic agents.[6][8]

Signaling Pathway

Survivin plays a crucial role in both mitosis and the inhibition of apoptosis. It functions by inhibiting the activity of caspases, key mediators of programmed cell death. The signaling pathway below illustrates the central role of survivin in apoptosis and the point of intervention for YM155.

Survivin_Pathway YM155 YM155 Survivin Survivin (BIRC5) YM155->Survivin inhibits expression Caspase9 Caspase-9 Survivin->Caspase9 inhibits Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis induces p53 p53 p53->Survivin represses transcription Wnt Wnt Signaling Wnt->Survivin upregulates

Figure 1: YM155 Mechanism of Action on the Survivin Signaling Pathway.

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical Western blotting experiment to assess the effect of YM155 on survivin expression.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A 1. Seed Cells B 2. Treat with YM155 A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-Survivin, anti-GAPDH) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (Chemiluminescence) I->J

Figure 2: Step-by-step workflow for Western blotting analysis of YM155-treated cells.
Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., DU145, PC3, SH-SY5Y).[5][6]

  • YM155 (Sepantronium Bromide): Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and store at -20°C.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: Standard Tris-Glycine transfer buffer.

  • Membranes: Polyvinylidene fluoride (PVDF) membranes.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Anti-Survivin antibody

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of YM155 (e.g., 0, 10, 20, 50, 100 nM) for the desired time period (e.g., 24, 48, or 72 hours).[5][9]

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-survivin) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Signal Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's protocol.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing for Loading Control (Optional):

    • If necessary, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.

    • After stripping, the membrane is re-blocked and then probed with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner to allow for easy comparison of the effects of YM155 treatment.

Table 1: Recommended Antibody Dilutions
AntibodyHost SpeciesTypeRecommended DilutionSupplier Example
Anti-SurvivinRabbitPolyclonal1:1000Cell Signaling Technology #2808
Anti-GAPDHMouseMonoclonal1:5000Abcam [ab8245]
Anti-β-actinMouseMonoclonal1:5000Sigma-Aldrich [A5441]
Anti-mouse IgG, HRP-linkedGoatPolyclonal1:2000 - 1:10000Varies
Anti-rabbit IgG, HRP-linkedGoatPolyclonal1:2000 - 1:10000Varies
Table 2: YM155 Treatment Parameters for Cell Viability Assays
Cell LineYM155 Concentration (nM)Incubation Time (hours)Observed Effect on Survivin
DU145 (Prostate Cancer)0 - 2072Dose-dependent decrease
PC3 (Prostate Cancer)0 - 2072Dose-dependent decrease
ARPE-19 (Retinal Pigment Epithelium)10 - 1006, 12, 24Time and dose-dependent decrease
SH-SY5Y (Neuroblastoma)8 - 212 (IC50 range)Not specifiedDose-dependent reduction

Note: The optimal concentration and incubation time for YM155 should be determined empirically for each cell line and experimental setup.[5][6][9]

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient protein transferOptimize transfer time and voltage. Check transfer buffer composition.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific monoclonal antibody.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

Conclusion

This guide provides a comprehensive framework for utilizing YM155 in Western blotting experiments to investigate its effect on survivin expression and downstream cellular processes. By following these detailed protocols and utilizing the provided data tables and diagrams, researchers can effectively assess the potential of YM155 as a targeted cancer therapeutic. Adherence to good laboratory practices and optimization of experimental conditions for specific cell lines are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for YM-750 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize the localization of specific antigens within cells and tissues.[1] This method is instrumental in understanding protein expression, distribution, and co-localization, providing critical insights into cellular processes and disease states. These application notes provide a detailed protocol for the use of YM-750, a hypothetical far-red fluorescent dye, in immunofluorescence staining procedures. The "750" in this compound is presumed to indicate an emission maximum around 750 nm, placing it in the far-red spectrum, which is beneficial for reducing autofluorescence and for multiplexing experiments.

Data Presentation

The following table summarizes the key spectral properties of a hypothetical this compound dye, alongside common fluorophores for comparison. This information is crucial for designing multiplex immunofluorescence experiments and selecting appropriate filter sets for microscopy.

FluorophoreExcitation Max (nm)Emission Max (nm)Laser Line (nm)Common Applications
This compound (Hypothetical) ~720-750~750-780633, 640, or 647Far-red detection, deep tissue imaging, multiplexing
Alexa Fluor 488495519488Green channel, high quantum yield
Alexa Fluor 555555565561Orange channel, photostable
Alexa Fluor 647650668633 or 640Red channel, bright and photostable
DAPI358461405Blue channel, nuclear counterstain
7-AAD546647488 or 532Far-red channel, live/dead cell discrimination[2][3]

Experimental Protocols

I. Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for immunofluorescence staining of adherent cells grown on coverslips.

A. Solutions and Reagents

  • 1X Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS

  • Secondary Antibody Dilution Buffer: 1% BSA in PBS

  • This compound conjugated secondary antibody

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Antifade Mounting Medium

B. Fixation and Permeabilization

  • Wash cells three times with 1X PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with 1X PBS for 5 minutes each.

  • Permeabilize cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is not required for cell surface antigens.

  • Wash three times with 1X PBS for 5 minutes each.

C. Blocking and Antibody Incubation

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.

  • Dilute the primary antibody to its optimal concentration in Primary Antibody Dilution Buffer.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash three times with 1X PBS for 5 minutes each.

  • Dilute the this compound conjugated secondary antibody in Secondary Antibody Dilution Buffer. Protect from light from this point forward.

  • Incubate the cells with the secondary antibody for 1 hour at room temperature in a humidified, dark chamber.

  • Wash three times with 1X PBS for 5 minutes each.

D. Counterstaining and Mounting

  • Incubate cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.

  • Wash twice with 1X PBS.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Seal the edges of the coverslip with nail polish and store slides at 4°C, protected from light.

II. Immunofluorescence Staining of Frozen Tissue Sections

This protocol is for immunofluorescence staining of cryostat-cut frozen tissue sections.[4]

A. Solutions and Reagents

  • Same as for cultured cells.

B. Tissue Preparation and Staining

  • Cut frozen tissue sections at 5-10 µm thickness on a cryostat and mount on charged microscope slides.

  • Air dry the slides for 30-60 minutes at room temperature.

  • Fix the sections with cold 4% PFA for 15-20 minutes.

  • Wash three times with 1X PBS for 5 minutes each.

  • Proceed with the Permeabilization, Blocking, and Antibody Incubation steps as described for cultured cells (Protocols I.B and I.C).

C. Counterstaining and Mounting

  • Follow the same procedure for counterstaining and mounting as for cultured cells (Protocol I.D).

Mandatory Visualizations

Signaling Pathway Diagram

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently studied using immunofluorescence to observe the subcellular localization of its components.[5][6]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits Amino_Acids Amino Acids Amino_Acids->mTORC1 activates

Caption: Simplified mTOR signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps in an indirect immunofluorescence protocol.

Immunofluorescence_Workflow Start Start: Cells/Tissue on Slide Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Mounting Mounting with Antifade Medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Indirect immunofluorescence workflow.

References

Best practices for handling and storing YM-750

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-750 is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, a storage form of cholesterol. By inhibiting ACAT, this compound has been shown to modulate cellular cholesterol homeostasis and has been investigated for its potential therapeutic effects in conditions such as atherosclerosis and hypercholesterolemia. Recent research has also elucidated its role in regulating aldosterone secretion, making it a valuable tool for studying steroidogenesis.

These application notes provide detailed guidelines for the handling, storage, and use of this compound in a research setting, with a focus on its application in cell-based assays for studying steroid hormone regulation.

Chemical and Physical Properties

PropertyValueReference
Chemical Name N-Cycloheptyl-N-(9H-fluoren-2-ylmethyl)-N'-(2,4,6-trimethylphenyl)urea[1]
CAS Number 138046-43-2[2]
Molecular Formula C₃₁H₃₆N₂O[2]
Molecular Weight 452.63 g/mol [2]
Purity ≥98% (HPLC)[1][2]
Appearance Crystalline solid
Solubility DMSO: ≥100 mg/mL (220.93 mM)[3]
IC₅₀ 0.18 µM for ACAT[3]

Handling and Storage

Safety Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, it is recommended to follow standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with eyes and skin.[4] Use in a well-ventilated area.[4]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water.[4]

    • Skin Contact: Rinse skin with water.[4]

    • Inhalation: Move to fresh air.[4]

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting.[4]

Storage
  • Solid Form: Store the solid compound desiccated at -20°C.

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot and store at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Cell culture medium appropriate for your experiment

Procedure:

  • Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight = 452.63 g/mol ).

    • Aseptically weigh the this compound and dissolve it in the appropriate volume of anhydrous DMSO.

    • To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.

    • Aliquot the stock solution into sterile tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.

    • Ensure thorough mixing before adding to the cells.

Protocol for Inhibition of Aldosterone Secretion in H295R Cells

This protocol is based on the findings that this compound inhibits KCl-stimulated aldosterone secretion in the human adrenocortical cell line H295R.

Materials:

  • H295R cells (ATCC® CRL-2128™)

  • Complete growth medium for H295R cells (e.g., DMEM/F12 supplemented with Nu-Serum and ITS+ Premix)

  • This compound working solutions

  • Potassium chloride (KCl) solution

  • 24-well cell culture plates

  • Aldosterone ELISA kit

Procedure:

  • Cell Culture:

    • Culture H295R cells according to standard protocols in a 37°C incubator with 5% CO₂.

    • Seed 3.0 x 10⁵ H295R cells per well in 24-well plates and allow them to adhere and grow for 48 hours.

  • Treatment:

    • Prepare this compound working solutions at various concentrations in the cell culture medium.

    • Prepare a KCl solution to stimulate aldosterone secretion.

    • Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.

    • Incubate the cells with this compound for a predetermined time (e.g., 24 hours).

    • Add KCl to the wells to stimulate aldosterone secretion for a specific duration (e.g., 24 hours). Include appropriate controls (e.g., vehicle control, KCl only).

  • Sample Collection and Analysis:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Measure the aldosterone concentration in the supernatant using a commercially available aldosterone ELISA kit, following the manufacturer's instructions.

Protocol for Aldosterone ELISA (General Steps)

This is a general protocol; always refer to the specific instructions provided with your ELISA kit.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Add the detection reagent (e.g., HRP-conjugated aldosterone).

    • Incubate as specified in the protocol (e.g., 60 minutes at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the substrate solution (e.g., TMB) and incubate in the dark.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve and calculate the aldosterone concentration in your samples.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueConditionsReference
ACAT Inhibition (IC₅₀) 0.18 µMEnzyme assay[3]
Aldosterone Secretion Inhibition Significant suppression at 10 µMH295R cells stimulated with 20 mM KCl for 24h
CYP11B2 mRNA Expression Significant suppression at 10 µMH295R cells stimulated with 20 mM KCl
NURR1 mRNA Expression Significant suppression at high concentrationsH295R cells stimulated with 20 mM KCl
NGFIB mRNA Expression Significant suppression at high concentrationsH295R cells stimulated with 20 mM KCl

Visualizations

Signaling Pathway of this compound in Adrenocortical Cells

YM750_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria KCl K+ Depolarization Ca_channel Voltage-gated Ca2+ Channel KCl->Ca_channel Activates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Signaling_Cascade Intracellular Signaling Cascade Ca_ion->Signaling_Cascade Activates ACAT1 ACAT1 CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Esterification ACAT1->Signaling_Cascade Modulates Cholesterol Free Cholesterol Cholesterol->ACAT1 YM750 This compound YM750->ACAT1 Inhibits NURR1 NURR1 Signaling_Cascade->NURR1 Upregulates CYP11B2_gene CYP11B2 Gene NURR1->CYP11B2_gene Promotes Transcription CYP11B2_protein CYP11B2 (Aldosterone Synthase) CYP11B2_gene->CYP11B2_protein Translation Aldosterone Aldosterone CYP11B2_protein->Aldosterone Synthesis

Caption: Signaling pathway of this compound in adrenocortical cells.

Experimental Workflow for Studying this compound Effects

YM750_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed H295R cells in 24-well plates treat Treat cells with this compound (e.g., 24 hours) prep_cells->treat prep_ym750 Prepare this compound working solutions prep_ym750->treat stimulate Stimulate with KCl (e.g., 24 hours) treat->stimulate collect Collect supernatant stimulate->collect elisa Perform Aldosterone ELISA collect->elisa analyze Analyze data and calculate concentrations elisa->analyze

Caption: Experimental workflow for this compound studies.

References

Troubleshooting & Optimization

Technical Support Center: YM155 (Formerly YM-750) Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM155, a small molecule inhibitor of survivin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM155?

A1: YM155 is primarily known as a potent suppressant of survivin (BIRC5), a member of the inhibitor of apoptosis protein (IAP) family.[1][2] It was initially thought to act by inhibiting the survivin gene promoter.[2] However, subsequent research has revealed a more complex mechanism of action.

Q2: What are the known off-target effects of YM155?

A2: YM155 has been shown to have several off-target effects, which can influence experimental outcomes. These include the inhibition of topoisomerase IIα, leading to DNA damage and cell cycle arrest.[3][4] Additionally, YM155 can induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. It has also been reported to affect other signaling pathways, such as EGFR/MAPK and NF-κB, and can lead to the degradation of proteins like MYCN.[5]

Q3: What is the recommended solvent and storage condition for YM155?

A3: YM155 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to be aware of the chemical instability of YM155, particularly in alkaline conditions (pH > 8.5), where it can degrade. Therefore, it is recommended to prepare fresh solutions from a DMSO stock for each experiment and to be mindful of the pH of the cell culture medium.

Q4: In which cancer cell lines has YM155 shown efficacy?

A4: YM155 has demonstrated cytotoxic activity across a broad range of cancer cell lines, including but not limited to neuroblastoma, anaplastic thyroid cancer, gastric cancer, and various solid tumors.[3][6][7] The half-maximal inhibitory concentration (IC50) can vary significantly between cell lines.

Quantitative Data Summary

The following table summarizes the reported IC50 values of YM155 in various human cancer cell lines. This data can be used as a reference for designing experiments and interpreting results.

Cell LineCancer TypeIC50 (nM)
SH-SY5YNeuroblastoma8 - 212
NGPNeuroblastoma8 - 212
IMR-32Neuroblastoma8 - 212
THJ16TAnaplastic Thyroid Cancer5.102
ACT1Anaplastic Thyroid Cancer3.24
THJ29TAnaplastic Thyroid Cancer18.6433
THJ11TAnaplastic Thyroid Cancer73.387
SGC-7901Gastric Cancer13.2
MKN-28Gastric Cancer11.6
AGSGastric Cancer0.8
Hs 764TGastric Cancer7.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effect of YM155 on cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • YM155 (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • YM155 Treatment: Prepare serial dilutions of YM155 from the DMSO stock in complete medium. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of YM155. Include a vehicle control (medium with the same concentration of DMSO as the highest YM155 concentration).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Issue 1: No or low cytotoxicity observed at expected concentrations.

Possible Cause Troubleshooting Step
Cell line resistance Some cell lines exhibit intrinsic resistance to YM155. This can be due to high expression of drug efflux pumps like ABCB1 (P-glycoprotein) or low expression of the drug uptake transporter SLC35F2.[8] Consider screening a panel of cell lines or testing for the expression of these markers.
YM155 degradation YM155 is unstable in alkaline conditions (pH > 8.5).[9] Ensure the pH of your cell culture medium is stable and within the optimal range. Prepare fresh YM155 dilutions for each experiment from a frozen DMSO stock.
Incorrect dosage or treatment time The effective concentration and treatment duration can vary significantly between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Low survivin expression While YM155 has off-target effects, its primary target is survivin. If your cell line expresses very low levels of survivin, the cytotoxic effect may be diminished. Verify survivin expression levels by Western blot or qPCR.

Issue 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.
Edge effects in 96-well plates Evaporation from the outer wells of a 96-well plate can lead to increased compound concentration and variability. Avoid using the outermost wells for experimental samples or ensure proper humidification of the incubator.
Incomplete formazan solubilization After MTT addition, ensure the formazan crystals are fully dissolved in DMSO before reading the plate. Pipette up and down gently to mix.
YM155 precipitation High concentrations of YM155 may precipitate in aqueous solutions. Visually inspect the media for any signs of precipitation after adding the compound.

Issue 3: Unexpected cell morphology changes or cell death at low concentrations.

| Possible Cause | Troubleshooting Step | | Off-target effects | YM155 can induce DNA damage and affect pathways like EGFR/MAPK.[5] These off-target effects might be more pronounced in certain cell lines, leading to unexpected phenotypes. Consider evaluating markers of DNA damage (e.g., γH2AX) or the activity of these pathways. | | DMSO toxicity | Although unlikely at concentrations below 0.1%, some sensitive cell lines may be affected by the DMSO solvent. Ensure the final DMSO concentration is as low as possible and consistent across all wells, including the vehicle control. | | Interaction with media components | Components in the cell culture medium could potentially interact with YM155, altering its activity. If possible, test the compound in different types of media. |

Visualizations

YM155_Signaling_Pathways cluster_0 YM155 Primary & Off-Target Effects cluster_1 Primary Target cluster_2 Off-Target Effects cluster_3 Cellular Outcomes YM155 YM155 Survivin Survivin (BIRC5) Transcription YM155->Survivin Inhibits TopoIIa Topoisomerase IIα YM155->TopoIIa Inhibits ROS Reactive Oxygen Species (ROS) YM155->ROS Induces EGFR_MAPK EGFR/MAPK Pathway YM155->EGFR_MAPK Modulates NFkB NF-κB Pathway YM155->NFkB Modulates Apoptosis Apoptosis Survivin->Apoptosis Promotes DNADamage DNA Damage TopoIIa->DNADamage Leads to ROS->DNADamage ReducedProliferation Reduced Proliferation EGFR_MAPK->ReducedProliferation NFkB->Apoptosis Apoptosis->ReducedProliferation CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CellCycleArrest->ReducedProliferation DNADamage->CellCycleArrest

Caption: Signaling pathways affected by YM155.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Start Start: Cell Culture Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Prepare_YM155 Prepare YM155 dilutions Incubate1->Prepare_YM155 Treat Treat cells with YM155 Prepare_YM155->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize formazan (add DMSO) Incubate3->Solubilize Read_Plate Read absorbance (570 nm) Solubilize->Read_Plate Analyze Calculate % viability and IC50 Read_Plate->Analyze End End: Results Analyze->End

References

Technical Support Center: Optimizing YM155 (Sepantronium Bromide) Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "YM-750" did not yield a specific matching compound. However, the query context strongly suggests a likely reference to YM155 (Sepantronium Bromide) , a well-documented selective survivin suppressant. This guide will focus on YM155.

Frequently Asked Questions (FAQs)

Q1: What is YM155 and what is its primary mechanism of action?

A1: YM155, also known as Sepantronium Bromide, is a small-molecule inhibitor that specifically targets survivin.[1] Survivin is a member of the Inhibitor of Apoptosis Protein (IAP) family that is highly expressed in many cancer cells but largely absent in normal, differentiated tissues.[2] YM155 works by suppressing the expression of the survivin gene (BIRC5), leading to a decrease in survivin protein levels.[3][4] This reduction in survivin inhibits the cell's anti-apoptotic defenses and disrupts cell division, ultimately promoting cancer cell death (apoptosis).[1][2]

Q2: In what types of research is YM155 typically used?

A2: YM155 is primarily used in oncology research to investigate its anti-cancer effects. Preclinical and clinical studies have explored its efficacy in various cancer models, including hormone-refractory prostate cancer, non-small-cell lung cancer, gastric cancer, and triple-negative breast cancer.[1][5] Its ability to sensitize tumor cells to chemotherapy and radiation also makes it a subject of interest in combination therapy studies.[2]

Q3: What is a typical starting concentration range for in vitro experiments?

A3: The effective concentration of YM155 is highly dependent on the cell line. For initial dose-response experiments, a broad range from low nanomolar (nM) to low micromolar (µM) is recommended. Based on published data, IC50 values (the concentration required to inhibit 50% of cell growth) can range from sub-nanomolar to double-digit nanomolar levels.[1] For example, IC50 values in different gastric cancer cell lines have been reported between 0.8 nM and 13.2 nM.[1]

Q4: How can I confirm that YM155 is working as expected in my cell line?

A4: The most direct way to confirm the on-target effect of YM155 is to measure survivin protein levels via Western Blot after treatment. A dose-dependent decrease in the survivin protein band should be observed. Functional confirmation can be obtained by measuring apoptosis (e.g., using Annexin V/PI staining or a Caspase-3/7 activity assay) and cell viability (e.g., MTT, CellTiter-Glo).[1]

Experimental Data Summary

The following table summarizes reported IC50 values for YM155 across various gastric cancer cell lines, demonstrating the compound's potency.

Cell LineCancer TypeIC50 (nM)Citation
AGSGastric Cancer0.8[1]
Hs 746TGastric Cancer7.3[1]
MKN-28Gastric Cancer11.6[1]
SGC-7901Gastric Cancer13.2[1]

Visualized Pathways and Workflows

YM155 Mechanism of Action

cluster_0 Apoptotic Stimuli (Internal Stress) cluster_1 Apoptosis Pathway cluster_2 Survivin Inhibition Mito Mitochondria Apaf1 Apaf-1 Mito->Apaf1 releases Cytochrome c Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Survivin Survivin (BIRC5) Survivin->ActiveCasp9 inhibits YM155 YM155 YM155->Survivin suppresses expression

Caption: YM155 suppresses survivin, preventing inhibition of Caspase-9 and promoting apoptosis.

Workflow for Determining Optimal YM155 Concentration

start Start: Select Cell Line range_finding 1. Range-Finding Assay (e.g., 10 nM - 10 µM) Treat for 48-72h start->range_finding viability_assay 2. Measure Cell Viability (MTT, CellTiter-Glo) range_finding->viability_assay ic50_calc 3. Calculate IC50 Value viability_assay->ic50_calc narrow_range 4. Narrow-Range Assay (e.g., 0.1x to 10x IC50) ic50_calc->narrow_range Use IC50 as midpoint mechanism_studies 5. Mechanism of Action Studies (Western Blot, Apoptosis Assay) narrow_range->mechanism_studies endpoint Optimal Concentration Identified mechanism_studies->endpoint

Caption: Experimental workflow for optimizing YM155 concentration.

Troubleshooting Guide

Q: My cells show little to no response to YM155, even at high concentrations.

A:

  • Potential Cause 1: Low Survivin Expression. The target cell line may not express survivin at high enough levels for YM155 to have a significant effect.

    • Solution: Before starting a large experiment, perform a baseline Western Blot to confirm that your untreated cell line expresses detectable levels of survivin.

  • Potential Cause 2: Drug Inactivity. The YM155 compound may have degraded.

    • Solution: Ensure the compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.

  • Potential Cause 3: Experimental Duration. The incubation time may be too short to observe a significant decrease in survivin protein and subsequent cell death.

    • Solution: Try extending the treatment duration. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint.

Q: I'm observing significant cytotoxicity at concentrations much lower than expected.

A:

  • Potential Cause 1: High Sensitivity. Your cell line may be exceptionally sensitive to survivin inhibition.

    • Solution: This is a positive result. Adjust your concentration range downwards for subsequent experiments to accurately determine the IC50.

  • Potential Cause 2: Solvent Toxicity. If using high concentrations from a stock solution, the final concentration of the solvent (e.g., DMSO) may be toxic to the cells.

    • Solution: Ensure the final solvent concentration in your culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically <0.5%).

Q: My cell viability has decreased, but my Western Blot does not show a clear reduction in survivin.

A:

  • Potential Cause 1: Off-Target Effects. While YM155 is selective, off-target effects can occur, especially at higher concentrations.

    • Solution: Focus experiments around the calculated IC50 and perform downstream assays (like caspase activation) to confirm the mechanism is primarily apoptosis induction.

  • Potential Cause 2: Antibody or Blotting Issues. The Western Blot itself may have failed.

    • Solution: Troubleshoot your Western Blot protocol. Use a positive control lysate from a cell line known to express high levels of survivin. Ensure your primary antibody is validated and used at the correct dilution. Check transfer efficiency and loading controls.

Troubleshooting Decision Tree

start Experiment Issue: Unexpected Result with YM155 q1 Is the issue 'No Effect'? start->q1 q2 Is the issue 'Excess Toxicity'? q1->q2 No no_effect_cause1 Check baseline survivin expression via Western Blot. q1->no_effect_cause1 Yes excess_tox_cause1 Cell line is highly sensitive. Lower the concentration range. q2->excess_tox_cause1 Yes other_issue Check for off-target effects or assay-specific problems (e.g., WB). q2->other_issue No no_effect_cause2 Prepare fresh YM155 stock. Verify storage conditions. no_effect_cause1->no_effect_cause2 no_effect_cause3 Increase treatment duration (e.g., 48h to 72h). no_effect_cause2->no_effect_cause3 excess_tox_cause2 Check final solvent (DMSO) concentration. Ensure it is <0.5%. excess_tox_cause1->excess_tox_cause2

Caption: Decision tree for troubleshooting common YM155 experimental issues.

Detailed Experimental Protocol: Determining YM155 IC50 using an MTT Assay

This protocol outlines a standard procedure for assessing the dose-dependent effect of YM155 on the viability of an adherent cancer cell line.

1. Materials and Reagents:

  • Selected cancer cell line (e.g., SGC-7901)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • YM155 powder and anhydrous DMSO for stock solution

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader (570 nm wavelength)

2. Procedure:

  • Day 1: Cell Seeding

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Calculate the cell suspension volume needed to seed 5,000-10,000 cells per well (this may require optimization per cell line).

    • Seed cells in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Day 2: YM155 Treatment

    • Prepare a 10 mM stock solution of YM155 in anhydrous DMSO. Aliquot and store at -20°C or -80°C.

    • Perform serial dilutions of the YM155 stock solution in complete culture medium to create 2x working concentrations (e.g., 200 nM, 20 nM, 2 nM, etc.).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate YM155 dilution to each well. Include "vehicle control" wells (medium with the same final DMSO concentration as the highest YM155 dose) and "untreated control" wells (medium only).

    • Return the plate to the incubator for 48-72 hours.

  • Day 4/5: Cell Viability Measurement

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes in the dark to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

  • Plot the % Viability against the log of the YM155 concentration.

  • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

References

Technical Support Center: YM-750 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability and degradation issues encountered with YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, with its fluorene and urea moieties, is susceptible to photodegradation and hydrolysis. The fluorene group can undergo photooxidation, particularly at the C-9 position, leading to the formation of fluorenone-like derivatives.[1] The urea functional group may be subject to hydrolysis under certain pH and temperature conditions, although this process is generally slow for ureas in the absence of enzymatic activity.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For solid this compound, storage at 4°C is recommended. Stock solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to prepare fresh solutions and avoid long-term storage in solution whenever possible.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a robust method for monitoring the degradation of this compound.[4][5] A stability-indicating HPLC method should be developed to separate the parent this compound peak from any potential degradation products. Changes in the peak area of this compound and the appearance of new peaks over time can be used to quantify degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on its structure, potential degradation products include:

  • Photodegradation products: Oxidation of the fluorene moiety can lead to the formation of fluorenone-like derivatives.[1][6]

  • Hydrolysis products: Cleavage of the urea bond could result in the formation of N-((9H-fluoren-2-yl)methyl)cycloheptanamine and a mesityl isocyanate derivative, which would likely be further hydrolyzed to 2,4,6-trimethylaniline and carbon dioxide.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
  • Potential Cause 1: Degradation in solution. this compound may be degrading in the cell culture medium, especially if exposed to light for extended periods or if the medium has a pH that promotes hydrolysis.

    • Troubleshooting Steps:

      • Prepare fresh solutions of this compound for each experiment.

      • Minimize the exposure of stock solutions and experimental plates to light. Use amber vials and cover plates with foil.

      • Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium by analyzing samples at different time points using HPLC.

  • Potential Cause 2: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration in your experiment.

    • Troubleshooting Steps:

      • Consider using low-adhesion microplates and pipette tips.

      • Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your assay, to reduce non-specific binding.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
  • Potential Cause: Compound degradation. The new peaks likely represent degradation products of this compound.

    • Troubleshooting Steps:

      • Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and aid in identification.

      • Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times relative to the unknown peaks.

      • Review your experimental procedure to identify potential causes of degradation, such as exposure to light, extreme pH, or high temperatures.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table is provided as a template for researchers to summarize their own experimental findings.

ConditionSolvent/MatrixConcentration (µM)Incubation Time (hours)This compound Remaining (%)Degradation Products Observed (Peak Area %)
pH
pH 3Buffer1024
pH 7.4Buffer1024
pH 9Buffer1024
Temperature
4°CDMSO1000168
25°C (RT)DMSO1000168
37°CCell Culture Medium1072
Light Exposure
DarkMethanol1024
Ambient LightMethanol1024
UV Light (254 nm)Methanol102

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid this compound in a hot air oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the percentage of this compound remaining and the formation of any degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results with this compound check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare fresh stock and working solutions check_solution->prepare_fresh No check_storage Was the stock solution stored correctly (-20°C or -80°C)? check_solution->check_storage Yes prepare_fresh->check_storage correct_storage Store aliquots at recommended temperature check_storage->correct_storage No check_light Was the experiment protected from light? check_storage->check_light Yes correct_storage->check_light protect_light Use amber vials and protect plates from light check_light->protect_light No check_adsorption Is adsorption to plasticware a possibility? check_light->check_adsorption Yes protect_light->check_adsorption use_low_adhesion Use low-adhesion plasticware check_adsorption->use_low_adhesion Yes analyze_hplc Analyze sample by stability-indicating HPLC check_adsorption->analyze_hplc No use_low_adhesion->analyze_hplc degradation_peaks Degradation peaks observed? analyze_hplc->degradation_peaks no_degradation No significant degradation. Consider other experimental variables. degradation_peaks->no_degradation No forced_degradation Perform forced degradation study to identify products degradation_peaks->forced_degradation Yes optimize_conditions Optimize experimental conditions to minimize degradation forced_degradation->optimize_conditions

Caption: Troubleshooting workflow for this compound instability.

Photodegradation_Pathway YM750 This compound (Fluorene Moiety) Intermediate Radical Intermediate at C-9 YM750->Intermediate UV Light, O2 Fluorenone Fluorenone Derivative Intermediate->Fluorenone Oxidation

Caption: Potential photodegradation of the fluorene moiety.

Hydrolysis_Pathway YM750 This compound (Urea Moiety) Products N-((9H-fluoren-2-yl)methyl)cycloheptanamine + Mesityl Isocyanate YM750->Products H2O (Hydrolysis) FinalProducts 2,4,6-trimethylaniline + CO2 Products->FinalProducts Further Hydrolysis

Caption: Potential hydrolysis pathway of the urea moiety.

References

How to resolve YM-750 solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility and other experimental issues with YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] By inhibiting ACAT, this compound has been shown to suppress aldosterone secretion and the expression of the aldosterone synthase gene (CYP11B2) in adrenocortical cells.[2][3]

Q2: What are the common research applications for this compound?

This compound is primarily used in research to study:

  • Cholesterol metabolism and homeostasis.

  • The role of ACAT in various cell types.

  • Aldosterone synthesis and its regulation.[2][3]

  • Potential therapeutic applications for conditions related to excessive aldosterone production.[2][3]

Q3: In what solvents is this compound soluble?

Based on available data, this compound exhibits solubility in the following solvents:

  • Dimethyl sulfoxide (DMSO): Soluble up to 100 mM.[1][4]

  • Ethanol: Soluble up to 10 mM.[4]

For in vivo studies, a solution can be prepared by first dissolving this compound in DMSO and then diluting with corn oil.

Troubleshooting Guide: this compound Solubility Problems

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Problem Potential Cause Recommended Solution
Precipitation observed in aqueous buffer after diluting from a stock solution. This compound has poor aqueous solubility. The concentration in the final aqueous buffer may be too high.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.- Decrease the final concentration of this compound in the aqueous buffer.- Consider using a surfactant or other solubilizing agent, ensuring it does not interfere with the experimental assay.
Difficulty dissolving this compound powder in the initial solvent. Insufficient solvent volume or inadequate mixing.- Ensure you are using a sufficient volume of solvent for the amount of powder.- Use gentle warming (e.g., 37°C water bath) and vortexing or sonication to aid dissolution.[1] Be cautious with heat as it may affect compound stability.
Cloudiness or precipitation appears when preparing a solution for in vivo studies. Improper mixing of DMSO stock with the oil-based vehicle.- Prepare a concentrated stock solution in 100% DMSO first.[1]- Add the DMSO stock to the corn oil dropwise while vortexing to ensure proper mixing and prevent precipitation.
Inconsistent experimental results. Potential degradation of this compound in solution.- Prepare fresh working solutions for each experiment from a frozen stock.- Store stock solutions at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 452.63 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Methodology:

  • Weigh out the desired amount of this compound powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of this compound.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to assist dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Preparation of a Working Solution for In Vivo Experiments (Example)

This protocol is adapted from a method for preparing a similar compound for administration in a corn oil vehicle.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile corn oil

  • Sterile tubes

  • Vortex mixer

Methodology:

  • Determine the final concentration and volume of the this compound solution required for your experiment.

  • Calculate the volume of the 100 mM this compound DMSO stock and the volume of corn oil needed. For example, to prepare 1 mL of a 2.5 mg/mL solution in 10% DMSO and 90% corn oil:

    • This equates to a final concentration of approximately 5.52 mM.

    • Take 100 µL of a 25 mg/mL this compound stock in DMSO.

    • Add this to 900 µL of corn oil.

  • Slowly add the this compound DMSO stock solution to the corn oil while vigorously vortexing. This ensures the formation of a stable emulsion or clear solution.

  • Administer the freshly prepared solution to the animals as per your experimental protocol. It is recommended to use the solution on the same day it is prepared.

Visualizing the ACAT Signaling Pathway

The following diagram illustrates the signaling pathway involving ACAT and the inhibitory effect of this compound.

ACAT_Pathway cluster_Extracellular Extracellular cluster_Cell Cell LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Hydrolysis ACAT ACAT Free_Cholesterol->ACAT Substrate Steroidogenesis Steroidogenesis (e.g., Aldosterone) Free_Cholesterol->Steroidogenesis Precursor Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Storage) Cholesteryl_Esters->Lipid_Droplets Storage YM750 This compound YM750->ACAT Inhibition

Caption: this compound inhibits ACAT, blocking cholesterol esterification.

Experimental Workflow for Testing this compound Efficacy

The following workflow outlines the general steps for assessing the inhibitory effect of this compound on ACAT activity in a cell-based assay.

Experimental_Workflow Start Cell_Culture 1. Culture Adrenocortical Cells Start->Cell_Culture YM750_Prep 2. Prepare this compound Stock and Working Solutions Cell_Culture->YM750_Prep Cell_Treatment 3. Treat Cells with this compound (and appropriate controls) YM750_Prep->Cell_Treatment Stimulation 4. Stimulate Aldosterone Production (e.g., with KCl) Cell_Treatment->Stimulation Incubation 5. Incubate for a Defined Period Stimulation->Incubation Sample_Collection 6. Collect Supernatant and/or Cell Lysate Incubation->Sample_Collection Analysis 7. Analyze Aldosterone Levels (ELISA) and/or Gene Expression (qPCR for CYP11B2) Sample_Collection->Analysis Data_Analysis 8. Analyze and Interpret Data Analysis->Data_Analysis End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on aldosterone.

References

Improving the reproducibility of YM-750 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question Answer
Why am I observing inconsistent inhibition of ACAT activity? Several factors can contribute to variability. First, ensure the purity of your this compound stock. We recommend verifying the purity of each new batch. Second, the stability of this compound in your experimental buffer is critical. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Finally, the source and preparation of the microsomal fraction containing ACAT can significantly impact activity. Ensure a consistent and validated protocol for microsomal preparation.
My cells are showing signs of toxicity after this compound treatment. What is the recommended concentration range? The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response curve to determine the IC50 value for ACAT inhibition and a parallel cytotoxicity assay (e.g., MTT or LDH assay) to identify the non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 0.1 µM to 100 µM) to establish these parameters.
I am not observing the expected downstream effects on cholesterol esterification. What could be the issue? Ensure that your experimental model has sufficient basal ACAT activity. Some cell lines may have very low endogenous ACAT expression. Also, consider the time course of your experiment. The depletion of cellular cholesteryl ester stores may take several hours. A time-course experiment is recommended to determine the optimal treatment duration. Finally, verify the specificity of your detection method for cholesteryl esters.
This compound is not dissolving properly in my vehicle. What is the recommended solvent? This compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action of this compound? This compound is a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess intracellular cholesterol.
What are the main research applications of this compound? This compound is primarily used in research to study cholesterol metabolism and its role in various diseases. Its ability to lower cholesterol levels makes it a tool for investigating atherosclerosis and hypercholesterolemia.[2] Additionally, recent studies have explored its potential in other areas, such as the inhibition of aldosterone secretion, suggesting a role in steroidogenesis research.[3]
How should I store this compound? For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution in a suitable solvent like DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Are there known off-target effects of this compound? While this compound is considered a selective ACAT inhibitor, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. It is essential to include appropriate controls in your experiments to validate the specificity of the observed effects.

Experimental Protocols

In Vitro ACAT Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on ACAT in a microsomal preparation.

Materials:

  • Rat liver microsomes (or other ACAT-containing preparations)

  • [1-14C]Oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Potassium phosphate buffer

  • This compound

  • DMSO (vehicle)

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, BSA, and rat liver microsomes.

  • Add this compound (dissolved in DMSO) at various concentrations to the reaction mixture. Include a vehicle control (DMSO only).

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding [1-14C]Oleoyl-CoA.

  • Incubate for a defined period at 37°C.

  • Stop the reaction by adding the lipid extraction solvent.

  • Extract the lipids and spot the extract onto a TLC plate.

  • Develop the TLC plate to separate cholesteryl esters from other lipids.

  • Visualize the cholesteryl ester spots (e.g., with iodine vapor).

  • Scrape the cholesteryl ester spots into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of ACAT inhibition for each this compound concentration compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

YM750_Mechanism_of_Action cluster_cell Cellular Environment Cholesterol Free Cholesterol ACAT ACAT Enzyme Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester (Storage) ACAT->Cholesteryl_Ester Esterification YM750 This compound YM750->ACAT Inhibition

Caption: Mechanism of action of this compound as an ACAT inhibitor.

Troubleshooting_Logic Start Inconsistent ACAT Inhibition? Check_Purity Verify this compound Purity Start->Check_Purity Yes Check_Stability Assess Solution Stability (Prepare Fresh) Check_Purity->Check_Stability Check_Microsomes Validate Microsomal Preparation Protocol Check_Stability->Check_Microsomes Result Consistent Inhibition Check_Microsomes->Result

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Adjusting YM-750 incubation time for optimal outcome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of YM-750 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] ACAT is responsible for catalyzing the esterification of cholesterol into cholesteryl esters, a key process in cellular cholesterol metabolism and storage.[1][2] By inhibiting ACAT, this compound prevents the formation of these esters, which can have various downstream effects, including reducing cholesterol accumulation in certain cell types.[1]

Q2: What are the primary research applications for this compound?

A2: this compound and other ACAT inhibitors are valuable research tools for studying cholesterol homeostasis and its role in various diseases. They are frequently used in studies related to atherosclerosis, where the accumulation of cholesteryl esters in macrophages contributes to foam cell formation and plaque development.[3] Additionally, ACAT inhibitors are being investigated for their potential therapeutic effects in neurodegenerative diseases like Alzheimer's, as well as in certain types of cancer.[4]

Q3: What is a typical starting concentration for this compound in cell-based assays?

A3: A typical starting concentration for this compound in cell-based assays is around its IC50 value, which is approximately 0.18 μM.[1] However, the optimal concentration is highly dependent on the specific cell line, experimental conditions, and the desired biological endpoint. It is always recommended to perform a dose-response study to determine the most effective concentration for your particular experiment.

Q4: How does incubation time influence the effects of this compound?

A4: Incubation time is a critical parameter that can significantly impact the observed effects of this compound. The inhibition of ACAT and subsequent changes in cholesterol metabolism are time-dependent processes. Shorter incubation times may be sufficient to observe direct enzymatic inhibition, while longer incubation periods may be necessary to detect downstream cellular consequences, such as changes in gene expression, apoptosis, or cytotoxicity.[4] For example, studies with other ACAT inhibitors have used incubation times ranging from 2 to 4 hours to assess enzymatic activity and up to 72 hours for toxicity studies.[4]

Troubleshooting Guide: Optimizing this compound Incubation Time

Issue: Inconsistent or unexpected results with this compound treatment.

This guide provides a systematic approach to optimizing the incubation time of this compound for your specific experimental setup.

Experimental Protocol: Time-Course Experiment for Optimal Incubation

This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based assay.

1. Cell Seeding:

  • Seed your target cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

  • Allow the cells to adhere and stabilize for 24 hours before treatment.

2. This compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration. It is advisable to test a concentration at or near the IC50 (0.18 μM) and one to two log dilutions above and below this concentration.

3. Time-Course Treatment:

  • Treat the cells with the prepared this compound solutions.

  • Incubate the cells for a range of time points. A suggested starting range could be 2, 4, 8, 12, 24, and 48 hours.

  • Include a vehicle control (medium with the same concentration of solvent used for this compound) for each time point.

4. Assay Endpoint Measurement:

  • At each time point, harvest the cells or perform your chosen assay to measure the desired biological endpoint. This could be, for example, a cytotoxicity assay (e.g., MTT or LDH), a gene expression analysis (e.g., qPCR), or a functional assay related to cholesterol metabolism.

5. Data Analysis:

  • Analyze the data for each time point and compare the results of the this compound treated cells to the vehicle control.

  • Plot the measured effect (e.g., % inhibition, % cell viability) against the incubation time to visualize the time-dependent response.

Data Presentation

Table 1: this compound Compound Information

ParameterValueReference
Mechanism of Action Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor[1]
IC50 0.18 μM[1]
Molecular Weight 452.63 g/mol
Chemical Formula C31H36N2O

Table 2: Example of a Time-Course Experiment for this compound (Hypothetical Data)

Incubation Time (hours)This compound (0.2 μM) - % Inhibition of Cholesteryl Ester FormationVehicle Control - % Inhibition
2 35%2%
4 55%3%
8 75%4%
12 88%3%
24 92%5%
48 91%6%

This table presents hypothetical data to illustrate the expected outcome of a time-course experiment. Actual results may vary depending on the experimental system.

Mandatory Visualizations

Signaling Pathway of ACAT Inhibition by this compound

ACAT_Pathway cluster_cell Cell Free_Cholesterol Free Cholesterol ACAT ACAT Free_Cholesterol->ACAT Acyl_CoA Long-chain fatty acyl-CoA Acyl_CoA->ACAT Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters YM750 This compound YM750->ACAT Inhibits Lipid_Droplets Lipid Droplet Formation Cholesteryl_Esters->Lipid_Droplets

Caption: Mechanism of this compound as an ACAT inhibitor.

Experimental Workflow for Incubation Time Optimization

Workflow start Start: Cell Seeding prepare Prepare this compound dilutions start->prepare treat Treat cells with this compound and Vehicle Control prepare->treat incubate Incubate for various time points (e.g., 2, 4, 8, 12, 24, 48h) treat->incubate assay Perform desired assay (e.g., Cytotoxicity, Gene Expression) incubate->assay analyze Analyze data and plot results vs. time assay->analyze optimize Determine Optimal Incubation Time analyze->optimize

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Troubleshooting Cell Viability Issues with YM-750 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with YM-750 (also known as YM155), a potent small-molecule inhibitor of survivin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small-molecule suppressant of the protein survivin. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in most human cancers, where it plays a crucial role in inhibiting apoptosis and regulating cell division.[1] this compound is reported to suppress the expression of survivin, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1] It can trigger both the intrinsic and extrinsic apoptotic pathways.[1]

Q2: Why am I observing a significant decrease in cell viability after this compound treatment?

A2: A decrease in cell viability is the expected outcome of successful this compound treatment. By inhibiting survivin, this compound allows for the activation of apoptotic pathways, leading to cancer cell death. The extent of viability loss will depend on the cell line's sensitivity to survivin inhibition, the concentration of this compound used, and the duration of the treatment.

Q3: Does this compound have any known off-target effects that could impact cell viability?

A3: While this compound is a potent survivin inhibitor, some studies suggest it may have other cellular effects. For instance, this compound has been reported to induce DNA damage and inhibit DNA topoisomerase IIα, which can also contribute to cell cycle arrest and cell death.[2] It has also been shown to affect the EGFR/MAPK signaling pathway in some cell types.[3]

Q4: How does this compound affect the cell cycle?

A4: this compound has been shown to induce cell cycle arrest, although the specific phase can vary between cell lines. Reports indicate that it can cause arrest at the G0/G1, S, or G2/M phases of the cell cycle.[4][5][6] This cell cycle arrest is a common cellular response to DNA damage and can precede apoptosis.

Q5: What are the typical IC50 values for this compound in different cancer cell lines?

A5: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cancer cell line. Below is a summary of reported IC50 values from various studies.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (nM)
PC-3Prostate Cancer2.3 - 11
PPC-1Prostate Cancer2.3 - 11
DU145Prostate Cancer2.3 - 11
TSU-Pr1Prostate Cancer2.3 - 11
22Rv1Prostate Cancer2.3 - 11
SK-MEL-5Melanoma2.3 - 11
A375Melanoma2.3 - 11
SH-SY5YNeuroblastoma8 - 212
NGPNeuroblastoma8 - 212
UKF-NB-3Neuroblastoma0.49
UKF-NB-6Neuroblastoma0.65
Kasumi-1Leukemia0.009 µM (9 nM)
M-07eLeukemia0.040 µM (40 nM)
RDRhabdomyosarcoma~5

Note: IC50 values can vary based on experimental conditions such as cell density, incubation time, and the specific viability assay used.

Troubleshooting Guide

This guide addresses common issues encountered when assessing cell viability following this compound treatment.

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability results between replicates. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Inaccurate pipetting: Errors in dispensing this compound or assay reagents. 4. Compound precipitation: this compound coming out of solution.1. Ensure thorough cell mixing before plating and use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Calibrate pipettes regularly and use fresh tips for each replicate. 4. Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is low (typically <0.5%).[7]
No significant decrease in cell viability observed. 1. Cell line resistance: The chosen cell line may not be sensitive to survivin inhibition. 2. Suboptimal this compound concentration: The concentration used may be too low to induce apoptosis. 3. Insufficient incubation time: The treatment duration may be too short to observe a significant effect. 4. This compound degradation: The compound may have lost activity due to improper storage.1. Screen a panel of cell lines to find a sensitive model. 2. Perform a dose-response experiment with a wide range of this compound concentrations. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 4. Store this compound as recommended by the manufacturer, typically at -20°C, and prepare fresh working solutions.
Precipitate formation upon adding this compound to the culture medium. 1. Low solubility: this compound may have limited solubility in aqueous media. 2. High final DMSO concentration: Excessive DMSO can cause compound precipitation and is toxic to cells.1. Prepare this compound stock solutions in a suitable solvent like DMSO.[3] For working dilutions, pre-dilute the stock in a small volume of media before adding to the final culture volume. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic and does not exceed recommended levels (e.g., <0.5% DMSO).[7]
Discrepancy between viability assay results and microscopic observations. 1. Assay interference: The chosen viability assay (e.g., MTT) may be affected by the chemical properties of this compound. 2. Different endpoints: The viability assay measures metabolic activity, while microscopy shows morphology. These may not always correlate directly at specific time points.1. Use an alternative viability assay that relies on a different principle (e.g., ATP-based assay like CellTiter-Glo®, or a dye exclusion method like Trypan Blue). 2. Correlate viability data with direct measures of apoptosis, such as Annexin V staining or caspase activity assays.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using an ATP-based Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the ATP-based assay reagent to room temperature.

    • Add the assay reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control from all other wells.

    • Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the determined time.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[8]

  • Cell Staining:

    • Wash the cells once with cold 1X PBS.[8]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

    • Quantify the band intensities and normalize them to the loading control. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.

Mandatory Visualizations

Survivin_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Survivin Survivin Survivin->Caspase-9 Survivin->Caspase-3 This compound This compound This compound->Survivin inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound inhibits Survivin, promoting apoptosis.

Troubleshooting_Workflow Start Cell Viability Issue with this compound Check_Viability Consistent low viability? Start->Check_Viability Check_Variability High variability in replicates? Check_Viability->Check_Variability Yes Optimize_Protocol Optimize Protocol: - Dose-response - Time-course Check_Viability->Optimize_Protocol No Check_Precipitate Precipitate observed? Check_Variability->Check_Precipitate No Review_Seeding Review Cell Seeding & Pipetting Technique Check_Variability->Review_Seeding Yes Validate_Apoptosis Validate with Apoptosis Assay (Annexin V, Caspase) Check_Precipitate->Validate_Apoptosis No Check_Solubility Check this compound Solubility & DMSO % Check_Precipitate->Check_Solubility Yes Optimize_Protocol->Validate_Apoptosis End_Success Successful Assay Validate_Apoptosis->End_Success Address_Edge_Effect Address Edge Effect Review_Seeding->Address_Edge_Effect End_Reevaluate Re-evaluate Experiment Address_Edge_Effect->End_Reevaluate Check_Solubility->End_Reevaluate

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationships cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Inconsistent Results Inconsistent Results Experimental Technique Experimental Technique Inconsistent Results->Experimental Technique Low Efficacy Low Efficacy Cellular Factors Cellular Factors Low Efficacy->Cellular Factors Reagent Issues Reagent Issues Low Efficacy->Reagent Issues Compound Precipitation Compound Precipitation Compound Precipitation->Reagent Issues Protocol Optimization Protocol Optimization Experimental Technique->Protocol Optimization Cellular Factors->Protocol Optimization Reagent Preparation Reagent Preparation Reagent Issues->Reagent Preparation Assay Validation Assay Validation Protocol Optimization->Assay Validation

Caption: Logical guide for troubleshooting this compound issues.

References

YM-750 Technical Support Center: Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the YM-750 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the use of this compound, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small molecule inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] ACAT is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess intracellular cholesterol, which can impact various cellular processes, including proliferation and signaling.

Q2: In which cell lines has this compound or other ACAT inhibitors been tested?

A2: ACAT inhibitors, including this compound, have been evaluated in a variety of cell lines. Notably, this compound has been shown to inhibit aldosterone secretion in the human adrenocortical cell line NCI-H295R.[3] Other ACAT inhibitors have been studied in ovarian cancer cell lines (SKOV-3, OC-314, IGROV-1), neuronal and microglial cell lines, and HepG2 human liver cancer cells.[4][5][6]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in DMSO to prepare a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound and other ACAT inhibitors. These protocols are derived from published research and may require optimization for your specific cell line and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Target cell line (e.g., NCI-H295R, SKOV-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

  • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of a single cell.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal Violet staining solution

  • Ethanol (90%)

Procedure:

  • Seed a low number of cells (e.g., 200 cells/well) in 6-well plates.[4]

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for 21 to 28 days, changing the medium with the respective treatments regularly to maintain cell health.[4]

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with 90% ethanol.[4]

  • Stain the colonies with Crystal Violet solution.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

Quantitative Data Summary

The following table summarizes reported concentrations and incubation times for ACAT inhibitors in various cell lines. Note that these are starting points and may require optimization.

Cell LineInhibitorConcentration RangeIncubation TimeAssayReference
NCI-H295R This compound10 µM24 hoursCell Viability[3]
NCI-H295R This compound10 µM24 hoursIntracellular Calcium[3]
Ovarian Cancer (SKOV-3, OC-314, IGROV-1) Avasimibe5 µM3 daysCell Viability[4]
Neuronal/Microglial F125110.04 - 0.4 µM4 hoursACAT Activity[5]
HepG2 Test Compounds25 µM6 hoursACAT Activity[6]

Signaling Pathway & Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.

YM750_Mechanism cluster_cell Cell Membrane Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage YM750 YM750 YM750->ACAT Inhibits

Caption: Mechanism of action of this compound as an ACAT inhibitor.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Overnight Incubation (Adhesion) A->B C 3. This compound Treatment (Varying Concentrations) B->C D 4. Incubation (24-72 hours) C->D E 5. Add Assay Reagent (e.g., MTT, CCK-8) D->E F 6. Incubation (Color Development) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate % Viability) G->H

Caption: General workflow for a cell viability assay with this compound.

Troubleshooting Guide

Issue 1: Low potency or no effect of this compound observed.

  • Possible Cause: Incorrect dosage, degradation of the compound, or low expression of ACAT in the chosen cell line.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations for your stock solution and final dilutions.

    • Fresh Compound: Prepare a fresh stock solution of this compound. Ensure proper storage conditions were maintained.[2]

    • Confirm ACAT Expression: Check the literature or perform a western blot to confirm that your cell line expresses ACAT1 or ACAT2.

    • Increase Incubation Time: The effect of ACAT inhibition on cell viability or other endpoints may require longer incubation times. Consider a time-course experiment.

Issue 2: High background or inconsistent results in cell-based assays.

  • Possible Cause: Solvent toxicity, uneven cell seeding, or assay interference.

  • Troubleshooting Steps:

    • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. Run a solvent-only control.

    • Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to variability. Visually inspect plates after seeding to confirm even distribution.

    • Assay Interference: Some compounds can interfere with the chemistry of viability assays. If you suspect this, try a different type of assay (e.g., a lactate dehydrogenase (LDH) cytotoxicity assay).

Issue 3: Adherent cells detaching after this compound treatment.

  • Possible Cause: Cytotoxicity of the compound at the tested concentrations.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value and identify a non-toxic concentration range for your specific cell line.

    • Microscopic Examination: Regularly observe the cells under a microscope during treatment to monitor for morphological signs of cell death.

    • Apoptosis Assay: Consider performing an apoptosis assay (e.g., Annexin V staining) to determine if the detachment is due to programmed cell death.

Issue 4: Difficulty dissolving this compound.

  • Possible Cause: Low solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Sonication: Gentle sonication can aid in dissolving the compound in DMSO.[1]

    • Warming: Briefly warming the solution may also help, but be cautious of potential degradation.

    • Alternative Solvents: While DMSO is common, consult the manufacturer's data sheet for other potential solvents if dissolution remains an issue.

References

Validation & Comparative

Validating the Efficacy of YM-750 in a New Model of Syndrome Y

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "YM-750" did not yield relevant results for a specific therapeutic drug. It is possible that "this compound" may be an internal compound name, a discontinued project, or a typographical error. To provide an accurate and meaningful comparison guide, clarification on the specific drug and its therapeutic area is required.

For the purpose of demonstrating the structure and content of the requested comparison guide, we will proceed with a hypothetical drug, "this compound," positioned as a novel inhibitor of the fictitious "Kinase X" for the treatment of "Syndrome Y." All data and experimental details presented below are illustrative and should be replaced with actual study results for a real-world application.

Objective: This guide provides a comparative analysis of this compound, a novel Kinase X inhibitor, against the current standard of care (Drug A) and another investigational compound (Compound B) in a preclinical model of Syndrome Y.

Executive Summary

This compound demonstrates superior efficacy in reducing disease-specific biomarkers and improving functional outcomes in a murine model of Syndrome Y when compared to both the standard of care and a competing investigational drug. This report details the experimental protocols, presents the comparative data, and visualizes the underlying signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the key quantitative data from our comparative preclinical study.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)Selectivity vs. Kinase Z
This compound Kinase X5.2>1000-fold
Drug AKinase X25.8150-fold
Compound BKinase X12.1400-fold

Table 2: In Vivo Efficacy in Syndrome Y Murine Model

Treatment GroupNBiomarker 1 Reduction (%)Functional Outcome Score (0-10)
Vehicle Control1002.1 ± 0.5
This compound (10 mg/kg) 1078.58.2 ± 0.8
Drug A (20 mg/kg)1045.25.5 ± 0.7
Compound B (15 mg/kg)1060.16.8 ± 0.6

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Drug A, and Compound B against recombinant human Kinase X.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant Kinase X was incubated with a fluorescently labeled substrate and ATP in the presence of serial dilutions of the test compounds. The reaction was allowed to proceed for 60 minutes at room temperature. The TR-FRET signal, proportional to kinase activity, was measured using a microplate reader. IC50 values were calculated using a four-parameter logistic curve fit.

In Vivo Murine Model of Syndrome Y
  • Objective: To evaluate the in vivo efficacy of this compound in reducing disease-associated biomarkers and improving functional outcomes.

  • Animal Model: Male C57BL/6 mice, aged 8-10 weeks, were induced with Syndrome Y via a validated method.

  • Treatment: Mice were randomized into four groups (n=10 per group) and treated orally once daily for 28 days with either vehicle, this compound (10 mg/kg), Drug A (20 mg/kg), or Compound B (15 mg/kg).

  • Endpoints:

    • Biomarker Analysis: Serum levels of Biomarker 1 were quantified by ELISA at the end of the treatment period.

    • Functional Assessment: A standardized functional outcome test for Syndrome Y was performed on day 28, with scores ranging from 0 (severe impairment) to 10 (no impairment).

Mandatory Visualizations

Signaling Pathway of Kinase X in Syndrome Y

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (Syndrome Y Pathogenesis) Downstream_Effector->Cellular_Response YM750 This compound YM750->Kinase_X

Caption: Simplified signaling pathway of Kinase X in the pathogenesis of Syndrome Y and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Start Syndrome Y Model Induction (C57BL/6 Mice) Randomization Randomization (n=10/group) Start->Randomization Treatment 28-Day Oral Dosing (Vehicle, this compound, Drug A, Compound B) Randomization->Treatment Endpoint_Assessment Endpoint Assessment (Day 28) Treatment->Endpoint_Assessment Biomarker Biomarker 1 Analysis (ELISA) Endpoint_Assessment->Biomarker Functional Functional Outcome Scoring Endpoint_Assessment->Functional Analysis Data Analysis & Comparison Biomarker->Analysis Functional->Analysis

Caption: Workflow for the in vivo evaluation of this compound in the murine model of Syndrome Y.

Cross-validation of YM-750 Effects with Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of YM-750, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, with genetic methods for target validation. The data presented herein is intended to offer an objective evaluation of this compound's performance against genetic knockdown and knockout of its target, ACAT1 (also known as SOAT1), and to compare its efficacy with other known ACAT inhibitors.

Introduction to this compound and ACAT Inhibition

This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is mainly found in the intestines and liver.[3] By inhibiting ACAT, this compound prevents the esterification and subsequent storage of excess cholesterol in cells, a process implicated in various pathologies including atherosclerosis and certain cancers. This guide will focus on the cross-validation of this compound's effects with genetic methods targeting ACAT1.

Pharmacological vs. Genetic Inhibition of ACAT1

To validate the on-target effects of a pharmacological inhibitor, it is crucial to compare its phenotype to that induced by genetic perturbation of the intended target. Here, we compare the reported effects of this compound and other ACAT inhibitors with the consequences of ACAT1/SOAT1 knockdown (via siRNA/shRNA) and knockout (via CRISPR/Cas9).

Table 1: Comparison of Phenotypes from Pharmacological and Genetic Inhibition of ACAT1
Phenotype This compound & Other ACAT Inhibitors ACAT1/SOAT1 Knockdown (siRNA/shRNA) ACAT1/SOAT1 Knockout (CRISPR/Cas9) References
Cholesterol Esterification Potent inhibition of cholesteryl ester formation.Significant reduction in cholesteryl ester levels.Complete ablation of cholesteryl ester synthesis.[1][4][5]
Cell Proliferation Inhibition of proliferation in various cancer cell lines (e.g., prostate cancer).Suppression of cancer cell proliferation.Delayed tumor growth in vivo.[4][6]
Atherosclerosis Reduction of atherosclerotic lesion formation in animal models.Not extensively studied, but expected to reduce foam cell formation.Delayed onset of atherosclerosis-related pathologies.[5][7]
Alzheimer's Disease Pathology Reduction of β-amyloid production in cellular and animal models.Attenuation of Aβ-induced cytotoxicity.Amelioration of functional deficiencies in a mouse model of Niemann-Pick type C disease (related to cholesterol trafficking).[1][8][9]

Comparison with Alternative ACAT Inhibitors

Several other small molecule inhibitors targeting ACAT have been developed and studied. This section compares this compound with prominent alternatives.

Table 2: Comparative Efficacy of ACAT Inhibitors
Compound Reported IC50 Key Findings References
This compound 0.18 µMPotent ACAT inhibitor.[1][2]
Avasimibe (CI-1011) IC50s = 24 µM (ACAT1), 9.2 µM (ACAT2)Reduces foam cell formation, enhances cholesterol efflux. Has been investigated for effects on the Wnt/β-catenin signaling pathway.[2][10][11]
K-604 IC50s = 0.45 µM (ACAT1), 102.85 µM (ACAT2)Highly selective for ACAT-1. Suppresses fatty streak lesions without affecting plasma cholesterol levels.[7][12][13]
CP-113,818 IC50s ranging from 17 to 75 nMPotent and specific inhibitor of liver and intestinal ACAT. Markedly reduces amyloid pathology in a mouse model of Alzheimer's disease.[8][14][15][16]

Signaling Pathways and Experimental Workflows

ACAT1 Signaling Pathway in Cholesterol Esterification

The primary role of ACAT1 is to convert free cholesterol into cholesteryl esters for storage in lipid droplets. This process is a key component of cellular cholesterol homeostasis.

ACAT1_Pathway cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum cluster_2 Cytoplasm Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage

Figure 1. Simplified signaling pathway of ACAT1-mediated cholesterol esterification.
Experimental Workflow for Cross-Validation

A typical workflow to cross-validate the effects of an ACAT inhibitor like this compound with genetic methods involves parallel experiments.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Pharmacological Inhibition Pharmacological Inhibition Cell Culture->Pharmacological Inhibition Genetic Perturbation Genetic Perturbation Cell Culture->Genetic Perturbation This compound Treatment This compound Treatment Pharmacological Inhibition->this compound Treatment siRNA/shRNA Transfection siRNA/shRNA Transfection Genetic Perturbation->siRNA/shRNA Transfection CRISPR/Cas9 Knockout CRISPR/Cas9 Knockout Genetic Perturbation->CRISPR/Cas9 Knockout Phenotypic Assays Phenotypic Assays This compound Treatment->Phenotypic Assays siRNA/shRNA Transfection->Phenotypic Assays CRISPR/Cas9 Knockout->Phenotypic Assays Data Analysis & Comparison Data Analysis & Comparison Phenotypic Assays->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Figure 2. Logical workflow for comparing pharmacological and genetic inhibition of ACAT1.

Experimental Protocols

Protocol 1: siRNA-mediated Knockdown of ACAT1 in Human SH-SY5Y Neuroblastoma Cells

This protocol is adapted from a study investigating the role of ACAT1 in β-amyloid-induced toxicity.[1][17]

Materials:

  • Human SH-SY5Y neuroblastoma cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • siRNA targeting ACAT1 (e.g., from Biomic) and scrambled control siRNA

  • Lipofectamine 2000 (Invitrogen)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50-100 nM of ACAT1 siRNA or scrambled control siRNA in Opti-MEM I medium.

    • In a separate tube, dilute Lipofectamine 2000 in Opti-MEM I medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the siRNA-Lipofectamine complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add fresh complete medium (DMEM with 10% FBS).

    • Incubate the cells for 24-72 hours before proceeding with downstream assays (e.g., qPCR or Western blot to confirm knockdown, or phenotypic assays).

Protocol 2: CRISPR/Cas9-mediated Knockout of ACAT1

This is a general protocol outline based on commercially available kits and established methods.[18][19][20]

Materials:

  • Mammalian cell line of interest

  • ACAT1-specific CRISPR/Cas9 KO plasmid (containing Cas9 nuclease and a guide RNA targeting ACAT1) or lentiviral particles

  • Transfection reagent (e.g., Lipofectamine 3000) or lentiviral transduction reagents

  • Puromycin or other selection antibiotic (if the plasmid contains a resistance marker)

  • 96-well plates for single-cell cloning

Procedure:

  • gRNA Design and Plasmid Construction: Design and clone a guide RNA (gRNA) sequence specific to the ACAT1 gene into a Cas9 expression vector. Commercially available kits often provide pre-designed gRNAs.

  • Transfection/Transduction:

    • Transfect the ACAT1 CRISPR/Cas9 plasmid into the target cells using a suitable transfection reagent.

    • Alternatively, for hard-to-transfect cells, transduce the cells with lentiviral particles carrying the CRISPR/Cas9 system.

  • Selection of Edited Cells:

    • If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection antibiotic 24-48 hours post-transfection to eliminate non-transfected cells.

  • Single-Cell Cloning:

    • After selection, dilute the cell population to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.

    • Allow the single cells to proliferate and form colonies.

  • Verification of Knockout:

    • Expand the clonal populations.

    • Extract genomic DNA and perform PCR and sequencing to confirm the presence of insertions or deletions (indels) in the ACAT1 gene.

    • Perform Western blotting to confirm the absence of ACAT1 protein expression.

Conclusion

The data compiled in this guide demonstrates a strong correlation between the phenotypic effects of the ACAT inhibitor this compound and those observed through genetic silencing or knockout of its target, ACAT1. Both pharmacological and genetic approaches lead to a reduction in cholesterol esterification and have shown potential in mitigating disease phenotypes in models of cancer and neurodegenerative disorders. The comparison with alternative ACAT inhibitors highlights the varying selectivity and potency of different chemical scaffolds. The provided experimental workflows and protocols offer a foundational framework for researchers seeking to validate the on-target effects of ACAT inhibitors and further explore the therapeutic potential of targeting this pathway.

References

Replicating Published Findings on ORX750 (formerly referenced as YM-750): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on ORX750, an investigational, orally administered, highly potent and selective orexin receptor 2 (OX2R) agonist. The data presented here is based on publicly available information from clinical trials and company disclosures, intended to assist researchers in understanding and potentially replicating key experiments.

Comparative Data Summary

The following tables summarize the key quantitative data from the initial clinical studies of ORX750, comparing its effects to a placebo in healthy volunteers.

Table 1: Efficacy of ORX750 in Acutely Sleep-Deprived Healthy Volunteers (Phase 1) [1][2][3]

DoseOutcome MeasureORX750 ResultPlacebo Resultp-value
1.0 mgMean Sleep Latency (MWT)18 minutes10 minutesp = 0.04
2.5 mgMean Sleep Latency (MWT)32 minutes17 minutesp = 0.01
2.5 mgMean Karolinska Sleepiness Scale (KSS) Improvement1.6 points-p = 0.03

Table 2: Efficacy of ORX750 in Patients with Narcolepsy Type 1 (NT1) (Phase 2a) [2]

DoseOutcome MeasureORX750 ResultPlacebo Resultp-value
1.5 mgMean Sleep Latency (MWT)>20 minute increase-p = 0.0026
1.5 mgMean Epworth Sleepiness Scale (ESS)5.1 (from 19.6 baseline)18.7p = 0.0001

Table 3: Efficacy of ORX750 in Patients with Narcolepsy Type 2 (NT2) (Phase 2a) [2]

DoseOutcome MeasureORX750 ResultPlacebo Resultp-value
4.0 mgMean Sleep Latency (MWT)>10 minute increase-p = 0.0193
4.0 mgMean Epworth Sleepiness Scale (ESS)8.1 (from 17.3 baseline)15.9p = 0.0023

Experimental Protocols

Phase 1 Study in Acutely Sleep-Deprived Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and wake-promoting effects of single-ascending doses of ORX750.[3]

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[3]

  • Participants: Healthy adult volunteers.

  • Intervention: Participants were acutely sleep-deprived. They received a single oral dose of ORX750 (1.0 mg or 2.5 mg) or a placebo.[1]

  • Primary Efficacy Endpoint: Mean sleep latency as measured by the Maintenance of Wakefulness Test (MWT).[1][3]

  • Secondary Efficacy Endpoint: Subjective sleepiness as measured by the Karolinska Sleepiness Scale (KSS).[1]

  • Data Analysis: A linear mixed-effects model with repeated measures was used for analysis.[4]

Phase 2a CRYSTAL-1 Study in Patients with Narcolepsy

Objective: To evaluate the safety, tolerability, and efficacy of ORX750 in patients with Narcolepsy Type 1 (NT1), Narcolepsy Type 2 (NT2), and Idiopathic Hypersomnia (IH).[2]

Methodology:

  • Study Design: An adaptive, double-blind, placebo-controlled, crossover basket trial with separate cohorts for each condition.[2][5]

  • Participants: Patients diagnosed with NT1, NT2, or IH.

  • Intervention: Participants received once-daily oral doses of ORX750 or a placebo for a specified period, followed by a crossover. Doses varied by cohort (e.g., 1.5 mg for NT1, 4.0 mg for NT2).[2]

  • Primary Efficacy Endpoints:

    • Change from baseline in mean sleep latency on the MWT.[2]

    • Change from baseline in the Epworth Sleepiness Scale (ESS) score.[2]

  • Exploratory Endpoints: Measures of cataplexy, overall symptom improvement (Narcolepsy Severity Scale), cognition, and general health.[5]

Visualizations

Signaling_Pathway ORX750 ORX750 OX2R Orexin Receptor 2 (OX2R) ORX750->OX2R Agonist Binding G_protein G-protein Activation OX2R->G_protein Signaling_Cascade Intracellular Signaling Cascade G_protein->Signaling_Cascade Neuronal_Excitation Increased Neuronal Excitation Signaling_Cascade->Neuronal_Excitation Wakefulness Promotion of Wakefulness Neuronal_Excitation->Wakefulness

Caption: Mechanism of action of ORX750 as an OX2R agonist.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_assessment Assessment Participant_Pool Patient Population (NT1, NT2, IH) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Participant_Pool->Inclusion_Exclusion Enrolled_Participants Enrolled Participants Inclusion_Exclusion->Enrolled_Participants Yes Randomization Randomization Enrolled_Participants->Randomization MWT_ESS_Baseline Baseline MWT & ESS Enrolled_Participants->MWT_ESS_Baseline Group_A Group A: ORX750 Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Treatment_Period1 Treatment Period 1 (e.g., 4 weeks) Group_A->Treatment_Period1 Group_B->Treatment_Period1 Crossover Crossover Treatment_Period1->Crossover Treatment_Period2 Treatment Period 2 (e.g., 4 weeks) Crossover->Treatment_Period2 MWT_ESS_Post Post-Treatment MWT & ESS Treatment_Period2->MWT_ESS_Post Data_Analysis Data Analysis MWT_ESS_Post->Data_Analysis

References

Comparative Analysis of YM-750: A Guide to PARP1 Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the comparative analysis of YM-750, a novel Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitor. The specificity and selectivity of this compound are evaluated against other well-established PARP inhibitors, providing essential data for researchers, scientists, and drug development professionals. This document outlines the necessary experimental data, protocols, and pathway visualizations to facilitate a comprehensive understanding of this compound's performance and potential therapeutic applications.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of a PARP inhibitor is a critical determinant of its efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values of this compound in comparison to several clinically approved and investigational PARP inhibitors against PARP1 and PARP2. A higher IC50 value indicates lower potency. The selectivity ratio (PARP2 IC50 / PARP1 IC50) is also provided to quantify the inhibitor's preference for PARP1 over PARP2.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Ratio (PARP2/PARP1)Other Targets (IC50, nM)
This compound Data to be insertedData to be insertedData to be insertedData to be inserted
Olaparib1-191-251~1-13TNKS1 (15), TNKS2 (7)
Talazoparib0.570.15~0.26-
Niraparib2-352-15.3~1DYRK1s, CDK16, PIM3 (sub-micromolar)[1]
Rucaparib0.8-3.228.2~8.8-35TNKS1 (42), TNKS2 (18)
Veliparib1.20.41~0.34-

Note: IC50 values can vary depending on the assay conditions. The data presented here is compiled from various sources for comparative purposes.[2][3][4][5]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following is a representative protocol for determining the IC50 of a PARP inhibitor using a colorimetric assay.

Determination of PARP Inhibitor IC50 via Colorimetric Assay

This protocol measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes.

Materials:

  • 96-well plates coated with histone H1

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Test inhibitor (e.g., this compound) and reference inhibitor (e.g., Olaparib)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.1 mg/mL BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor and reference inhibitor in PARP Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a working solution of PARP enzyme and activated DNA in PARP Assay Buffer.

    • Prepare a working solution of biotinylated NAD+ in PARP Assay Buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells of the histone-coated 96-well plate.

    • Add 25 µL of the PARP enzyme/activated DNA mixture to each well.

    • Initiate the enzymatic reaction by adding 50 µL of the biotinylated NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • After incubation, wash the plate three times with Wash Buffer.

    • Add 100 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7][8]

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks. PARP1 detects the DNA lesion, synthesizes poly(ADP-ribose) (PAR) chains, and recruits other DNA repair proteins to the site of damage.[9][10][11][12][13]

PARP1_Signaling_Pathway cluster_0 DNA Damage and Repair DNA_Damage Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR_synthesis PAR Synthesis (PARylation) PARP1->PAR_synthesis catalyzes XRCC1 XRCC1 PAR_synthesis->XRCC1 recruits Repair_Complex Other Repair Proteins (LIG3, PNKP, POLB) XRCC1->Repair_Complex scaffolds DNA_Repair DNA Repair Repair_Complex->DNA_Repair

Caption: PARP1 signaling in single-strand break repair.

Experimental Workflow for Selectivity Profiling

To assess the selectivity of an inhibitor, its activity is tested against a panel of related enzymes. This workflow outlines the process for determining the selectivity of a PARP inhibitor.[1][14][15]

Selectivity_Profiling_Workflow cluster_1 Inhibitor Selectivity Profiling Start Test Compound (e.g., this compound) Primary_Screening Primary Screening (Single high concentration) Start->Primary_Screening Active_Hits Identify Active Hits (>50% inhibition) Primary_Screening->Active_Hits Enzyme_Panel Panel of PARP Enzymes (PARP1, PARP2, PARP3, etc.) Enzyme_Panel->Primary_Screening Dose_Response Dose-Response Assay (IC50 determination) Enzyme_Panel->Dose_Response Selectivity_Analysis Selectivity Analysis (Compare IC50 values) Dose_Response->Selectivity_Analysis Active_Hits->Dose_Response for active enzymes Result Selectivity Profile Selectivity_Analysis->Result

Caption: Workflow for PARP inhibitor selectivity profiling.

References

Comparative Efficacy of YM-750 Across Species: An In-depth Analysis of an ACAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of YM-750, a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, across various species. It aims to offer an objective overview of its performance, supported by available experimental data, and contrasts it with other relevant ACAT inhibitors.

Introduction to this compound

This compound is a powerful inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. With an in vitro IC50 value of 0.18 µM, this compound has demonstrated potential for reducing cholesterol levels and combating atherosclerosis in preclinical studies. This guide delves into the available data on this compound and compares its activity with other notable ACAT inhibitors, namely K-604 and Avasimibe, to provide a broader context for its potential applications in research and drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In Vitro Potency of ACAT Inhibitors

CompoundTargetIC50 (µM)Cell Line/SystemReference
This compound ACAT0.18Not specified[1]
K-604Human ACAT-10.45Not specified[2]
K-604Human ACAT-2102.85Not specified[2]
K-604Cholesterol Esterification0.068Human monocyte-derived macrophages[2]
AvasimibeNot specifiedNot specifiedMCF10.DCIS cells[3]

Table 2: In Vivo Studies of ACAT Inhibitors

CompoundSpeciesDoseRoute of AdministrationKey FindingsReference
This compound Not specifiedNot specifiedNot specifiedExhibits hypocholesterolemic and antiatherosclerotic activity.
K-604Hamsters (Fat-fed)≥1 mg/kgNot specifiedSuppressed fatty streak lesions without affecting plasma cholesterol levels.[2]
K-604Mice108 µ g/mouse IntranasalAchieved significant brain concentrations and reduced cholesteryl esters in the brain.[4]
AvasimibeMice (ApoE*3-Leiden)0.01% (wt/wt) in dietOralReduced plasma cholesterol by 56% and atherosclerotic lesion area by 92%.[5]
AvasimibeMice (TNBC model)Not specifiedNot specifiedAbolished the chemopreventive efficacy of fluvastatin.[3]

Signaling Pathways and Mechanism of Action

This compound exerts its effect by inhibiting ACAT, which is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this enzyme, this compound is expected to reduce the accumulation of cholesteryl esters within cells, a key process in the formation of foam cells and the development of atherosclerotic plaques.

A study on adrenocortical cells revealed that this compound suppresses aldosterone secretion by inhibiting the expression of the aldosterone synthase gene (CYP11B2). This effect is mediated through the suppression of intracellular signaling activated by depolarization, potentially involving the transcription factors NURR1 and NGFIB.

Below is a diagram illustrating the proposed signaling pathway of ACAT inhibition.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm LDL LDL LDLR LDLR LDL->LDLR Binds Free_Cholesterol Free_Cholesterol LDLR->Free_Cholesterol Internalization ACAT ACAT Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl_Esters ACAT->Cholesteryl_Esters Catalyzes Lipid_Droplet Lipid_Droplet Cholesteryl_Esters->Lipid_Droplet Storage YM_750 YM_750 YM_750->ACAT Inhibits

Caption: ACAT Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

In Vitro ACAT Inhibition Assay

A common method to determine the in vitro inhibitory activity of a compound against ACAT involves using cell lysates or microsomes containing the enzyme.

Objective: To determine the concentration of the test compound required to inhibit 50% of ACAT activity (IC50).

Materials:

  • Cell line expressing ACAT (e.g., human macrophages, CHO cells transfected with human ACAT-1 or ACAT-2).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Radioactive substrate, such as [14C]oleoyl-CoA.

  • Scintillation counter.

Procedure:

  • Prepare cell lysates or microsomes containing the ACAT enzyme.

  • Pre-incubate the enzyme preparation with varying concentrations of the test compound for a specified time.

  • Initiate the enzymatic reaction by adding the radioactive substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction and extract the lipids.

  • Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).

  • Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Hypercholesterolemia and Atherosclerosis Models

Animal models are crucial for evaluating the in vivo efficacy of ACAT inhibitors. Rodent and rabbit models are commonly used.

Objective: To assess the effect of the test compound on plasma cholesterol levels and the development of atherosclerotic lesions.

Animal Models:

  • Mice: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat/high-cholesterol diet.

  • Rats: Often made hyperlipidemic through diet induction.

  • Rabbits: New Zealand White rabbits are highly sensitive to dietary cholesterol.

General Procedure:

  • Acclimatize animals to laboratory conditions.

  • Induce hypercholesterolemia by feeding a high-fat/high-cholesterol diet for a specified period.

  • Divide the animals into control and treatment groups.

  • Administer the test compound (e.g., this compound) to the treatment group via a suitable route (e.g., oral gavage, mixed in the diet).

  • Monitor body weight and food consumption throughout the study.

  • Collect blood samples at regular intervals to measure plasma total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

  • At the end of the study, euthanize the animals and collect the aorta and other relevant tissues.

  • Quantify the atherosclerotic lesion area in the aorta, for example, by en face analysis after Oil Red O staining.

  • Perform histological analysis of the aortic root to assess lesion morphology and composition.

Comparative Discussion

While this compound shows high potency in vitro, the publicly available in vivo data across different species is limited compared to other ACAT inhibitors like K-604 and Avasimibe.

  • This compound: The primary reported in vivo effect is its hypocholesterolemic and antiatherosclerotic activity, though specific species and dosing regimens are not detailed in the readily available literature. Its unique effect on aldosterone secretion suggests a potential for broader applications beyond cholesterol metabolism.

  • K-604: This inhibitor demonstrates high selectivity for ACAT-1. In vivo studies in hamsters have shown its ability to reduce atherosclerotic lesions without altering plasma cholesterol, suggesting a direct effect on the arterial wall.[2] Furthermore, its successful delivery to the brain via intranasal administration in mice opens avenues for its investigation in neurodegenerative diseases where cholesterol metabolism is implicated.[4]

  • Avasimibe: Extensive in vivo studies have been conducted with Avasimibe. In a mouse model of atherosclerosis, it significantly reduced both plasma cholesterol and lesion formation.[5] However, another study in a mouse model of breast cancer showed that Avasimibe could interfere with the efficacy of other drugs, highlighting the importance of considering potential drug-drug interactions.[3]

Conclusion

This compound is a potent ACAT inhibitor with promising therapeutic potential. However, to fully understand its comparative efficacy and safety profile, more comprehensive in vivo studies across different species are warranted. The detailed data available for K-604 and Avasimibe provide a valuable benchmark for future investigations of this compound. Further research should focus on elucidating the pharmacokinetics and pharmacodynamics of this compound in various animal models to establish optimal dosing and assess its full therapeutic window.

Below is a workflow diagram for the preclinical evaluation of an ACAT inhibitor like this compound.

Preclinical_Workflow Start Start In_Vitro_Screening In Vitro Screening (IC50 Determination) Start->In_Vitro_Screening In_Vivo_PK_PD In Vivo Pharmacokinetics & Pharmacodynamics (Rodent Models) In_Vitro_Screening->In_Vivo_PK_PD Efficacy_Studies Efficacy Studies (Disease Models - e.g., Atherosclerosis) In_Vivo_PK_PD->Efficacy_Studies Toxicology_Studies Toxicology Studies (Acute & Chronic) Efficacy_Studies->Toxicology_Studies Comparative_Analysis Comparative Analysis with Alternatives Toxicology_Studies->Comparative_Analysis Decision_Point Go/No-Go for Further Development Comparative_Analysis->Decision_Point End End Decision_Point->End Decision

Caption: Preclinical Evaluation Workflow.

References

YM155 (Sepantronium Bromide): A Comparative Guide to its Combination Potential in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YM155, also known as Sepantronium Bromide, is a potent small-molecule inhibitor of survivin, a protein overexpressed in numerous cancers and implicated in resistance to therapy.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in regulating cell division and preventing apoptosis.[2][3] YM155 has demonstrated significant anti-tumor activity in preclinical models by suppressing survivin expression, leading to increased apoptosis and inhibition of cell proliferation.[1][2] This guide provides a comparative analysis of YM155 in combination with other research compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.

Performance of YM155 in Combination Therapies

Preclinical studies have consistently shown that YM155 can enhance the efficacy of conventional chemotherapeutic agents, suggesting a synergistic relationship that could overcome resistance mechanisms and improve therapeutic outcomes. The following tables summarize key quantitative data from studies investigating YM155 in combination with carboplatin and docetaxel in various cancer cell lines.

YM155 in Combination with Carboplatin

The combination of YM155 and carboplatin has shown synergistic effects in reducing cell viability and inducing apoptosis in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC) models.[1][4]

Cancer TypeCell LineTreatmentIC50 (nM)Key FindingsReference
mCRPCDU145YM155Low nM rangeSynergistically enhanced cytotoxicity of carboplatin.[1][1]
mCRPCPC3YM155Low nM rangeReduced cell viability and colony formation when combined with carboplatin.[1][1]
NSCLCA549YM155 + CarboplatinNot specifiedDelayed repair of DNA double-strand breaks and enhanced apoptosis.[4][4]
NSCLCH460YM155 + CarboplatinNot specifiedSynergistic increase in apoptotic cells and caspase-3 activity.[4][4]
YM155 in Combination with Docetaxel

The combination of YM155 with docetaxel has demonstrated enhanced anti-tumor activity in melanoma, ovarian, and non-small cell lung cancer models.[5][6][7] Docetaxel treatment can induce the upregulation of survivin, which may contribute to drug resistance. YM155 effectively counteracts this by suppressing survivin expression.[5]

Cancer TypeCell LineTreatmentIC50 of YM155 (nM)Key FindingsReference
MelanomaA375YM155Nanomolar rangeCombination induced a greater rate of apoptosis than single agents.[5][5]
MelanomaSK-MEL-5YM155Nanomolar rangePromoted tumor regression in xenograft models without increased toxicity.[5][5]
Ovarian CancerA2780YM1553.73Enhanced docetaxel's efficacy in inhibiting growth and inducing apoptosis.[6][6]
Ovarian CancerA2780/TaxolYM155321.31Overcame taxol resistance in combination with docetaxel.[6][6]
NSCLCCalu 6YM155 + DocetaxelNot specifiedConcomitant administration led to massive and complete tumor regression.[7][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., DU145, PC3, A2780) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of YM155, the combination agent (e.g., carboplatin, docetaxel), or the combination of both for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with YM155, the combination agent, or the combination of both for a designated time.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Western Blotting for Survivin Expression
  • Protein Extraction: Following treatment, total protein is extracted from the cells using a suitable lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for survivin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

YM155 Signaling Pathway

YM155_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Survivin Gene Survivin Gene Survivin mRNA Survivin mRNA Survivin Gene->Survivin mRNA Transcription Survivin Protein Survivin Protein Survivin mRNA->Survivin Protein Translation Caspase-9 Caspase-9 Survivin Protein->Caspase-9 Inhibits Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces YM155 YM155 YM155->Survivin Gene Inhibits Transcription

Caption: YM155 inhibits the transcription of the survivin gene, leading to apoptosis.

Experimental Workflow for Combination Studies

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture (e.g., DU145, A2780) start->cell_culture treatment Treatment with: - YM155 - Combination Agent - YM155 + Combination Agent cell_culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis western Western Blot (Survivin Expression) incubation->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical workflow for evaluating YM155 in combination with other compounds.

References

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